HLM006474
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-[(4-ethoxy-3-methylphenyl)-(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2/c1-4-30-21-13-11-19(15-16(21)2)23(28-22-7-5-6-14-26-22)20-12-10-18-9-8-17(3)27-24(18)25(20)29/h5-15,23,29H,4H2,1-3H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNZBLNMIJNBSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C2=C(C3=C(C=CC(=N3)C)C=C2)O)NC4=CC=CC=N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
HLM006474: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
HLM006474 is a novel small molecule inhibitor that demonstrates significant potential in cancer therapeutics through its targeted disruption of the E2F transcription factor family. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, downstream cellular effects, and the experimental methodologies used to elucidate its function. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its therapeutic potential.
Core Mechanism of Action: Inhibition of E2F DNA Binding
This compound functions as a pan-inhibitor of the E2F family of transcription factors, with a pronounced inhibitory effect on E2F4.[1][2] Its primary mechanism involves the direct inhibition of the DNA-binding activity of E2F transcription factors.[3][4] By preventing E2F proteins from binding to their target gene promoters, this compound effectively abrogates the transcriptional activation of genes essential for cell cycle progression and proliferation.[3][4]
This inhibitory action leads to a cascade of downstream effects, culminating in reduced cell proliferation and the induction of apoptosis in a variety of cancer cell lines.[3][4] Notably, the apoptotic mechanism induced by this compound is distinct from that of conventional chemotherapeutic agents like cisplatin and doxorubicin, as it appears to be independent of p53 activation.[3][4]
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound action.
Quantitative Data Summary
The biological activity of this compound has been quantified across various cancer cell lines. The following tables summarize the key inhibitory concentrations (IC50) and the extent of apoptosis induction.
Table 1: this compound Inhibitory Concentrations (IC50)
| Cell Line | Cancer Type | IC50 Value (µM) | Parameter Measured | Reference |
| A375 | Melanoma | 29.8 | E2F4 DNA-binding activity | [2] |
| Various Lung Cancer Lines | Non-Small Cell Lung Cancer | 15.5 - 75.1 | Cell Viability | [1][2] |
Table 2: Apoptosis Induction by this compound
| Cell Line | Cancer Type | Treatment Concentration (µM) | Apoptosis Induction | Method | Reference |
| A375 | Melanoma | 40 | Significant increase | TUNEL Assay, Sub-G1 DNA content | [4][5] |
| MDA-MB-231 | Breast Cancer | 40 | Induced | TUNEL Assay | [1][5] |
| MCF-7 | Breast Cancer | 40 | Not induced | TUNEL Assay | [1][5] |
Experimental Protocols
The following sections provide detailed, representative methodologies for the key experiments used to characterize the mechanism of action of this compound.
Cell Culture and this compound Treatment
-
Cell Lines and Culture Conditions:
-
A375 (melanoma), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer) cell lines are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are cultured in a humidified incubator at 37°C with 5% CO2.
-
-
This compound Preparation and Treatment:
-
A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).
-
For experiments, cells are seeded in appropriate culture vessels and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing the desired concentration of this compound or DMSO as a vehicle control.
-
Treatment duration varies depending on the specific assay (e.g., 9-24 hours for DNA binding and apoptosis assays).
-
Electrophoretic Mobility Shift Assay (EMSA)
This assay is used to assess the DNA-binding activity of E2F transcription factors.
-
Nuclear Extract Preparation:
-
Following this compound treatment, cells are harvested and washed with ice-cold phosphate-buffered saline (PBS).
-
The cell pellet is resuspended in a hypotonic buffer and incubated on ice to swell the cells.
-
Cells are lysed by the addition of a non-ionic detergent (e.g., NP-40) and centrifugation to pellet the nuclei.
-
The nuclear pellet is resuspended in a high-salt extraction buffer and incubated on ice with agitation to extract nuclear proteins.
-
The nuclear extract is clarified by centrifugation, and the supernatant containing the nuclear proteins is collected.
-
-
Probe Labeling and Binding Reaction:
-
A double-stranded oligonucleotide probe containing a consensus E2F binding site is end-labeled with [γ-32P]ATP using T4 polynucleotide kinase.
-
The binding reaction is assembled by incubating the nuclear extract with the labeled probe in a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)) to prevent non-specific protein-DNA interactions.
-
-
Electrophoresis and Detection:
-
The binding reactions are loaded onto a non-denaturing polyacrylamide gel.
-
Electrophoresis is performed at a constant voltage in a cold room or with a cooling system.
-
The gel is dried and exposed to X-ray film or a phosphorimager screen to visualize the DNA-protein complexes. A decrease in the intensity of the shifted band in this compound-treated samples compared to the control indicates inhibition of E2F DNA binding.
-
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins.
-
Cell Lysis and Protein Quantification:
-
After this compound treatment, cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
The cell lysates are clarified by centrifugation, and the protein concentration of the supernatant is determined using a Bradford or BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and loaded onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
The proteins are separated by size through electrophoresis.
-
The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunodetection:
-
The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the protein of interest (e.g., E2F4, Cyclin D3, PARP, p53, or a loading control like β-actin).
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
The protein bands are visualized by adding an enhanced chemiluminescence (ECL) substrate and detecting the emitted light with X-ray film or a digital imaging system.
-
Apoptosis Assays
3.4.1. TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Fixation and Permeabilization:
-
Cells are harvested, washed with PBS, and fixed with a paraformaldehyde solution.
-
The fixed cells are then permeabilized with a detergent-based solution to allow entry of the labeling reagents.
-
-
Labeling and Detection:
-
The cells are incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP analog (e.g., Br-dUTP). TdT incorporates the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA.
-
The incorporated label is then detected with a fluorescently labeled anti-BrdU antibody.
-
The percentage of apoptotic cells is quantified by flow cytometry.
-
3.4.2. Sub-G1 DNA Content Analysis
This method quantifies apoptotic cells based on their reduced DNA content.
-
Cell Fixation and Staining:
-
Cells are harvested and fixed in cold 70% ethanol.
-
The fixed cells are then washed and resuspended in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A to eliminate RNA staining.
-
-
Flow Cytometry Analysis:
-
The DNA content of the stained cells is analyzed by flow cytometry.
-
Apoptotic cells, which have undergone DNA fragmentation and loss, will appear as a distinct population with sub-G1 DNA content.
-
Experimental Workflow Diagram
Caption: General experimental workflow for studying this compound.
Conclusion
This compound represents a promising therapeutic agent that targets a fundamental pathway in cancer cell proliferation. Its ability to inhibit E2F DNA binding, leading to cell cycle arrest and p53-independent apoptosis, provides a strong rationale for its further development as a cancer therapeutic. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and build upon the current knowledge of this compound's mechanism of action. Further investigation into its efficacy in a broader range of cancer models and in combination with other therapies is warranted.
References
- 1. This compound [shop.labclinics.com]
- 2. caymanchem.com [caymanchem.com]
- 3. A small-molecule E2F inhibitor blocks growth in a melanoma culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A SMALL MOLECULE E2F INHIBITOR BLOCKS GROWTH IN A MELANOMA CULTURE MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
HLM006474 E2F Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HLM006474 is a small molecule, cell-permeable 8-hydroxyquinoline compound identified as a pan-E2F inhibitor. It disrupts the DNA-binding activity of E2F transcription factors, leading to cell cycle arrest and apoptosis in various cancer cell lines. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, detailed methodologies for its evaluation, and a review of the relevant signaling pathways.
Introduction
The E2F family of transcription factors plays a pivotal role in regulating the expression of genes essential for cell cycle progression, DNA replication, and apoptosis.[1] The activity of E2F is tightly controlled by the retinoblastoma (Rb) tumor suppressor protein. In a majority of human cancers, the Rb-E2F pathway is deregulated, leading to uncontrolled cell proliferation. This makes the E2F transcription factors attractive targets for cancer therapy.
This compound was identified through a structure-based virtual screen of a 20,000-compound chemical database, targeting the known crystal structure of the DNA-bound E2F4/DP2 heterodimer.[2] This guide summarizes the current knowledge on this compound, presenting its biochemical and cellular effects.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | 7-[(4-ethoxy-3-methylphenyl)(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol | [3] |
| Molecular Formula | C₂₅H₂₅N₃O₂ | [3] |
| Molecular Weight | 399.48 g/mol | [3] |
| CAS Number | 353519-63-8 | [3] |
| Appearance | Off-white solid | |
| Solubility | Soluble in DMSO (50 mg/mL) |
Mechanism of Action
This compound functions as a pan-E2F inhibitor by disrupting the binding of E2F transcription factors to their target DNA sequences.[2][3] While initially identified through a screen targeting the E2F4/DP2 heterodimer, subsequent studies have shown that it inhibits the DNA-binding activity of other E2F family members as well.[2] The primary mechanism involves the loss of intracellular E2F DNA-binding activity, which occurs within hours of treatment.[2] This leads to the downregulation of E2F target genes, a reduction in cell proliferation, and the induction of apoptosis.[2]
Interestingly, overnight exposure to this compound also results in the downregulation of total E2F4 protein, suggesting that the inhibition of DNA binding may mark the protein for degradation.[2]
Quantitative Data
In Vitro Efficacy
The inhibitory activity of this compound has been quantified in various cancer cell lines.
| Cell Line | Assay | Endpoint | IC₅₀ (µM) | Reference |
| A375 (Melanoma) | E2F4 DNA-binding | Inhibition of DNA binding | 29.8 ± 7.6 | [2] |
| SCLC and NSCLC lines | Cell Viability | Reduction in viability | 15 - 75 | [4] |
Cellular Effects at Specific Concentrations
| Cell Line | Concentration (µM) | Incubation Time | Observed Effect | Reference |
| A375 | 40 | 9-12 hours | 50% loss of E2F DNA-binding activity | [2] |
| A375 | 40 | 24 hours | Downregulation of total E2F4 protein | [2] |
| A375, MDA-MB-231 | 40 | 24 hours | Induction of apoptosis | [2] |
| A375 | 40, 80 | 20 days | Inhibition of proliferation and invasion in 3D skin model | [2] |
| H292, H1299 | 60 | Short treatment | Increased expression of several E2F-regulated genes | [4] |
Signaling Pathways and Experimental Workflows
Rb-E2F Signaling Pathway Inhibition by this compound
This compound directly interferes with the E2F transcription factors, which are downstream effectors of the Rb pathway. The following diagram illustrates the canonical Rb-E2F pathway and the point of intervention by this compound.
Caption: this compound inhibits the binding of the E2F-DP transcription factor complex to DNA.
This compound-Induced Apoptosis Pathway
Treatment with this compound leads to apoptosis, characterized by the cleavage of Poly (ADP-ribose) polymerase (PARP).[2] This process appears to be independent of p53 induction.[2]
Caption: this compound induces apoptosis through a caspase-mediated cleavage of PARP.
Experimental Workflow for this compound Evaluation
The following diagram outlines a typical workflow for assessing the efficacy and mechanism of this compound.
Caption: A typical workflow for the in vitro and 3D model evaluation of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Culture and this compound Treatment
-
Cell Lines: A375 (melanoma), MDA-MB-231 (breast cancer), MCF-7 (breast cancer), and human foreskin fibroblasts (HFF) are commonly used.
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 units/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO₂ humidified incubator.
-
This compound Preparation: A stock solution of this compound is prepared in DMSO. The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity.
-
Treatment: Cells are seeded and allowed to adhere overnight. The medium is then replaced with fresh medium containing the desired concentration of this compound or vehicle control (DMSO).
Electrophoretic Mobility Shift Assay (EMSA)
This assay is used to detect the DNA-binding activity of E2F transcription factors.
-
Nuclear Extract Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer (e.g., 10 mM HEPES pH 7.9, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, and protease inhibitors).
-
Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in a high-salt buffer (e.g., 20 mM HEPES pH 7.9, 25% glycerol, 420 mM NaCl, 1.5 mM MgCl₂, 0.2 mM EDTA, 0.5 mM DTT, and protease inhibitors) to extract nuclear proteins.
-
Centrifuge to pellet debris and collect the supernatant containing nuclear proteins.
-
-
Probe Labeling: A double-stranded oligonucleotide containing a consensus E2F binding site is end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Binding Reaction:
-
Incubate nuclear extract (5-10 µg) with a non-specific competitor DNA (e.g., poly(dI-dC)) in a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol) on ice.
-
Add the ³²P-labeled E2F probe and incubate at room temperature.
-
-
Electrophoresis:
-
Load the binding reactions onto a non-denaturing polyacrylamide gel (e.g., 4-6%).
-
Run the gel in a low-ionic-strength buffer (e.g., 0.5x TBE).
-
-
Detection: Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the DNA-protein complexes.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., E2F4, E2F1, Cyclin D3, PARP, Actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Cell Preparation:
-
Culture cells on coverslips or in chamber slides.
-
Treat cells with this compound or a vehicle control.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate.
-
-
TUNEL Reaction:
-
Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP (e.g., Br-dUTP followed by an Alexa Fluor-conjugated anti-BrdU antibody).
-
-
Analysis:
-
Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit nuclear fluorescence.
-
Three-Dimensional (3D) Skin Reconstruction Model
This model mimics the in vivo environment to study cell proliferation and invasion.
-
Model Preparation: Differentiated full-thickness 3D skin reconstruction models containing A375 melanoma cells are purchased from commercial vendors (e.g., MatTek). These models consist of normal human epidermal keratinocytes and A375 cells cultured on a fibroblast-contracted collagen gel.
-
Treatment: The 3D cultures are treated with this compound at various concentrations (e.g., 40 µM and 80 µM) by adding the compound to the culture medium.
-
Harvesting and Analysis: At different time points, the 3D tissues are harvested, fixed in formalin, and embedded in paraffin.
-
Immunohistochemistry: Sections of the paraffin-embedded tissue are stained with antibodies against markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to assess the effect of this compound on tumor cell behavior within a tissue-like context.
Clinical Development
As of the latest available information, there are no registered clinical trials specifically investigating this compound in human subjects. The research on this compound has been primarily at the preclinical stage, focusing on its mechanism of action and efficacy in cell culture and animal models.
Conclusion
This compound is a promising pan-E2F inhibitor with demonstrated anti-proliferative and pro-apoptotic activity in various cancer cell lines, particularly melanoma. Its mechanism of action, involving the direct inhibition of E2F DNA-binding activity, provides a strong rationale for its further development as a potential anti-cancer therapeutic. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of targeting the E2F pathway with this compound. Further in vivo studies are warranted to fully evaluate its efficacy and safety profile before consideration for clinical trials.
References
- 1. Structural basis of DNA recognition by the heterodimeric cell cycle transcription factor E2F–DP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A SMALL MOLECULE E2F INHIBITOR BLOCKS GROWTH IN A MELANOMA CULTURE MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xcessbio.com [xcessbio.com]
- 4. This compound | TargetMol [targetmol.com]
An In-depth Technical Guide to HLM006474 (CAS 353519-63-8): A Pan-E2F Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
HLM006474 is a small molecule, cell-permeable compound identified through a computer-based virtual screen that functions as a pan-inhibitor of the E2F family of transcription factors.[1][2] With the CAS number 353519-63-8, this 8-hydroxyquinoline derivative has demonstrated significant biological activity in various cancer cell lines, primarily through the inhibition of E2F DNA-binding activity, leading to reduced cell proliferation and an induction of apoptosis.[1][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its study.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 353519-63-8 | [4] |
| Molecular Formula | C₂₅H₂₅N₃O₂ | [4][5] |
| Molecular Weight | 399.48 g/mol | [5] |
| IUPAC Name | 7-[(4-Ethoxy-3-methylphenyl)(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol | [6] |
| Synonyms | HLM-006474, HLM 006474 | [6] |
| Appearance | Off-white solid | [5] |
| Solubility | Soluble in DMSO (50 mg/mL) | [5] |
| Purity | ≥98% (HPLC) |
Mechanism of Action
This compound targets the E2F/Rb pathway, a critical regulator of the mammalian cell cycle that is frequently dysregulated in cancer.[1] It acts as a pan-E2F inhibitor, meaning it does not exhibit specificity for a single E2F family member but rather inhibits the DNA binding of multiple E2F complexes, including E2F1, E2F2, and E2F4.[4][7]
The primary mechanism of this compound involves the following key events:
-
Inhibition of E2F DNA-Binding: this compound directly interferes with the ability of E2F transcription factors to bind to their target DNA sequences.[3][8] This has been demonstrated through electrophoretic mobility shift assays (EMSA).[1]
-
Downregulation of E2F4 Protein: Prolonged exposure to this compound leads to a decrease in the total protein levels of E2F4, the most abundant member of the E2F family.[1][9] This suggests that inhibiting its DNA-binding activity may mark the protein for degradation.[1]
-
Induction of Apoptosis: By disrupting the E2F pathway, this compound triggers programmed cell death in sensitive cancer cell lines.[1][3] Notably, this apoptotic induction occurs through a mechanism distinct from traditional DNA-damaging chemotherapeutic agents like cisplatin and doxorubicin, as it does not involve the upregulation of p53.[1][9]
-
Reduction in Cell Proliferation: The inhibition of E2F, a key regulator of cell cycle progression, leads to a significant reduction in the proliferation of cancer cells.[3][9]
The CDK/Rb/E2F signaling pathway is a cornerstone of cell cycle regulation. In its active, hypophosphorylated state, the Retinoblastoma protein (pRb) binds to E2F transcription factors, repressing the expression of genes required for S-phase entry. Upon phosphorylation by Cyclin-Dependent Kinases (CDKs), pRb releases E2F, allowing for the transcription of target genes and cell cycle progression. This compound intervenes in this pathway by directly inhibiting the DNA binding of E2F, thereby preventing the transcription of genes necessary for cell proliferation.
CDK/Rb/E2F signaling pathway and the inhibitory action of this compound.
Quantitative Biological Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (E2F4 DNA Binding) | A375 (melanoma) | 29.8 µM | [3][10] |
| Biological IC₅₀ (Cell Viability) | SCLC and NSCLC lines | 15 - 75 µM | [3] |
| Biological IC₅₀ (Growth Inhibition) | 17 Lung Cancer Cell Lines | 15.5 - 75.1 µM | [4] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Effect | Reference |
| Retinoblastoma-prone Mice | 100 mg/kg | Reduced tumor growth | [4] |
| A375 Mouse Xenograft | 2 mg per mouse | Reduced tumor growth | [4] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for the characterization of this compound.
Cell Culture and Drug Treatment
-
Cell Lines: A variety of cancer cell lines have been used, including human A375 melanoma cells, MCF-7 breast cancer cells, and various lung cancer cell lines.[1][3]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Drug Preparation: this compound is dissolved in DMSO to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments.[5]
-
Treatment Duration: Treatment times can range from a few hours to several days depending on the assay. For example, inhibition of E2F4 DNA-binding activity can be observed within hours, while effects on cell viability are often measured after 24 to 72 hours.[1][7]
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to assess the DNA-binding activity of E2F transcription factors.
-
Nuclear Extract Preparation: Nuclear extracts are prepared from cells treated with this compound or vehicle control.
-
Probe Labeling: A double-stranded oligonucleotide probe containing a consensus E2F binding site is end-labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag.
-
Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer containing poly(dI-dC) to minimize non-specific binding.
-
Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Detection: The gel is dried and exposed to X-ray film or a phosphorimager screen to visualize the bands corresponding to the E2F-DNA complexes.[1]
A simplified workflow for Electrophoretic Mobility Shift Assay (EMSA).
Western Blot Analysis
Western blotting is employed to determine the protein levels of E2F family members and other relevant proteins.
-
Cell Lysis: Whole-cell lysates are prepared from treated and untreated cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., E2F4, E2F1, PARP, actin).
-
Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][2]
Cell Viability and Apoptosis Assays
-
MTS Assay: To assess cell viability, the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay can be used. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[7]
-
PARP Cleavage: The induction of apoptosis can be monitored by Western blotting for the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[2]
In Vivo Studies
This compound has been evaluated in preclinical mouse models, demonstrating its potential for in vivo efficacy.
-
Retinoblastoma Model: In a genetically engineered mouse model of retinoblastoma (Chx10Cre;Rbf/f;p107−/−), administration of this compound was shown to reduce tumor growth.[4]
-
Xenograft Model: In a mouse xenograft model using A375 melanoma cells, this compound treatment also resulted in decreased tumor growth.[4]
Summary and Future Directions
This compound is a valuable research tool for studying the E2F/Rb pathway and holds promise as a potential therapeutic agent. Its ability to induce apoptosis in a p53-independent manner makes it an attractive candidate for the treatment of cancers that have developed resistance to conventional chemotherapies.[1] Further research is warranted to fully elucidate its mechanism of action, explore its therapeutic potential in a broader range of cancers, and optimize its pharmacological properties for clinical development. The synergistic effects of this compound with other anticancer agents, such as paclitaxel, also represent an important area for future investigation.[11]
References
- 1. A SMALL MOLECULE E2F INHIBITOR BLOCKS GROWTH IN A MELANOMA CULTURE MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20110053977A1 - Small molecule e2f inhibitor - Google Patents [patents.google.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. E2F Inhibitor, this compound The E2F Inhibitor, this compound, also referenced under CAS 353519-63-8, controls the biological activity of E2F. This small molecule/inhibitor is primarily used for Cancer applications. | 353519-63-8 [sigmaaldrich.com]
- 6. medkoo.com [medkoo.com]
- 7. This compound|CAS 353519-63-8|DC Chemicals [dcchemicals.com]
- 8. E2F Inhibitor, this compound | 353519-63-8 | DPA51963 [biosynth.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | TargetMol [targetmol.com]
HLM006474: A Technical Guide to a Pan-E2F Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
HLM006474 is a cell-permeable small molecule that acts as a pan-inhibitor of the E2F family of transcription factors.[1] Identified through a computer-based virtual screen targeting the DNA-binding domain of the E2F4/DP2 heterodimer, this compound has emerged as a valuable tool for studying the roles of E2F in cell cycle regulation and as a potential therapeutic agent in oncology.[1] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and biological effects of this compound, along with detailed experimental protocols and data presented for easy reference.
Chemical Structure and Properties
This compound is an 8-hydroxyquinoline derivative with the following chemical properties:
| Property | Value |
| IUPAC Name | 7-[(4-ethoxy-3-methylphenyl)(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol |
| Chemical Formula | C₂₅H₂₅N₃O₂ |
| Molecular Weight | 399.48 g/mol |
| CAS Number | 353519-63-8 |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| SMILES | CCOC1=CC=C(C=C1C)C(NC1=CC=CC=N1)C1=CC=C2C=CC(C)=NC2=C1O |
| InChI Key | CYNZBLNMIJNBSF-UHFFFAOYSA-N |
Mechanism of Action
This compound functions by directly interfering with the ability of E2F transcription factors to bind to their consensus DNA sequences. This inhibition is not specific to a single E2F family member but rather exhibits a pan-E2F inhibitory activity. The primary mechanism involves the disruption of the E2F/DP heterodimer interaction with DNA, leading to the downregulation of E2F target genes.
The following diagram illustrates the canonical E2F/Rb signaling pathway and the point of intervention for this compound.
Caption: The E2F/Rb signaling pathway and the inhibitory action of this compound.
Biological Effects and Quantitative Data
This compound has been shown to exert significant biological effects in various cancer cell lines, primarily through the induction of apoptosis and the inhibition of cell proliferation.
Inhibition of E2F4 DNA-Binding Activity
The primary biochemical effect of this compound is the inhibition of E2F DNA-binding activity.
| Cell Line | IC₅₀ for E2F4 Inhibition |
| A375 (Melanoma) | 29.8 µM |
Induction of Apoptosis
Treatment with this compound leads to programmed cell death in sensitive cancer cell lines.
| Cell Line | Concentration | Time (hours) | Apoptotic Cells (%) |
| A375 (Melanoma) | 40 µM | 24 | ~30% |
| 48 | ~45% | ||
| 72 | ~60% | ||
| MDA-MB-231 (Breast Cancer) | 40 µM | 24 | ~25% |
| 48 | ~40% | ||
| 72 | ~55% |
Downregulation of E2F Target Genes
By inhibiting E2F DNA binding, this compound leads to a reduction in the expression of E2F target genes, such as Cyclin D3.
| Cell Line | Treatment | Fold Change in Cyclin D3 Protein Expression |
| A375 (Melanoma) | 40 µM this compound for 24 hours | ~0.4-fold decrease |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Electrophoretic Mobility Shift Assay (EMSA)
This protocol is for assessing the inhibition of E2F4 DNA-binding activity by this compound.
Workflow Diagram:
Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).
Methodology:
-
Nuclear Extract Preparation:
-
Culture A375 cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 20, 40, 60, 80 µM) for 9 hours.
-
Harvest cells and prepare nuclear extracts using a standard nuclear extraction protocol.
-
Determine protein concentration of the nuclear extracts using a Bradford or BCA assay.
-
-
Oligonucleotide Probe:
-
Synthesize and anneal complementary oligonucleotides containing a consensus E2F binding site. A commonly used sequence is derived from the adenovirus E2 promoter: 5'-ATTTAAGTTTCGCGCCCTTTCTCAA-3'.
-
Label the probe with [γ-³²P]ATP using T4 polynucleotide kinase or with a non-radioactive label such as biotin or a fluorescent dye.
-
-
Binding Reaction:
-
In a final volume of 20 µL, combine:
-
5-10 µg of nuclear extract
-
1X EMSA binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
1 µg of poly(dI-dC) as a non-specific competitor
-
Labeled E2F4 probe (20-50 fmol)
-
-
Incubate the reaction mixture at room temperature for 20-30 minutes.
-
-
Electrophoresis and Detection:
-
Load the samples onto a 4-6% non-denaturing polyacrylamide gel.
-
Run the gel in 0.5X TBE buffer at 150-200V at 4°C.
-
Dry the gel and expose it to X-ray film or image using an appropriate imaging system for non-radioactive probes.
-
Western Blot Analysis
This protocol is for determining the protein levels of E2F1, E2F4, Cyclin D3, and cleaved PARP.
Methodology:
-
Cell Lysis and Protein Quantification:
-
Culture A375 cells and treat with 40 µM this compound for various time points (e.g., 0, 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibody dilutions:
-
Rabbit anti-E2F1 (1:1000)
-
Mouse anti-E2F4 (1:1000)
-
Rabbit anti-Cyclin D3 (1:1000)
-
Rabbit anti-cleaved PARP (1:1000)
-
Mouse anti-β-actin (1:5000) as a loading control.
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (1:2000 - 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.
-
Cell Viability (MTS) Assay
This protocol is for assessing the effect of this compound on the viability of cancer cells.
Methodology:
-
Cell Seeding:
-
Seed A375 or MDA-MB-231 cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of culture medium.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound (e.g., 0 to 100 µM) in fresh culture medium.
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
-
MTS Reagent Addition and Incubation:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Conclusion
This compound is a potent pan-E2F inhibitor that serves as a critical research tool for dissecting the complexities of the E2F/Rb pathway. Its ability to induce apoptosis and inhibit proliferation in various cancer cell models underscores its potential for further investigation in preclinical and clinical settings. The data and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the multifaceted roles of E2F transcription factors and the therapeutic promise of their inhibition.
References
HLM006474: A Pan-E2F Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The E2F family of transcription factors plays a pivotal role in regulating the cell cycle, and its dysregulation is a hallmark of many cancers. HLM006474 is a small molecule, pan-E2F inhibitor that has emerged as a promising therapeutic agent by targeting this critical pathway. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitor activity, detailed experimental protocols, and its effects on cancer cells.
Introduction
The retinoblastoma (Rb)-E2F signaling pathway is a fundamental regulator of the G1/S phase transition in the mammalian cell cycle. In numerous cancers, the Rb tumor suppressor is inactivated, leading to uncontrolled E2F activity and subsequent cell proliferation.[1] this compound was identified through a computer-based virtual screen targeting the DNA-binding domain of the E2F4/DP2 heterodimer.[2][3] As a pan-E2F inhibitor, it offers a strategy to counteract the effects of Rb pathway disruption.[1] This document details the preclinical data on this compound's activity and provides methodologies for its investigation.
Mechanism of Action
This compound primarily functions by inhibiting the DNA-binding activity of E2F transcription factors, with a particular focus on E2F4, the most abundant member of the family.[2][3] This inhibition leads to a cascade of downstream effects:
-
Downregulation of E2F Target Genes: By preventing E2F from binding to the promoter regions of its target genes, this compound reduces the expression of proteins essential for cell cycle progression and DNA replication.[1][4]
-
Induction of Apoptosis: this compound has been shown to induce programmed cell death in various cancer cell lines.[2][3] This apoptotic induction is distinct from that of conventional chemotherapeutic agents like cisplatin and doxorubicin.[3][4]
-
Reduction in Cell Proliferation: The inhibition of E2F activity ultimately leads to a decrease in the rate of cancer cell proliferation.[1][4]
The following diagram illustrates the intervention of this compound in the Rb-E2F signaling pathway.
Quantitative Inhibitor Activity
The inhibitory activity of this compound has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy in reducing cell viability.
| Cell Line | Cancer Type | IC50 (µM) |
| A375 | Melanoma | 29.8[3] |
| A549 | NSCLC | 31.80[2] |
| NCI-H1299 | NSCLC | 27.30[2] |
| NCI-H1650 | NSCLC | 34.00[2] |
| NCI-H1975 | NSCLC | 44.30[2] |
| NCI-H292 | NSCLC | 28.90[2] |
| NCI-H358 | NSCLC | 19.10[2] |
| NCI-H441 | NSCLC | 15.50[2] |
| NCI-H661 | NSCLC | 23.00[2] |
| DMS-79 | SCLC | 22.30[2] |
| SCLC-16HC | SCLC | 24.90[2] |
| SCLC-16HV | SCLC | 51.40[2] |
| SCLC-86M1 | SCLC | 15.70[2] |
| DMS114 | SCLC | 23.80[2] |
| NCI-H209 | SCLC | 21.90[2] |
| NCI-H69 | SCLC | 53.70[2] |
| NCI-H82 | SCLC | 21.30[2] |
| NCI-N417 | SCLC | 75.10[2] |
NSCLC: Non-Small Cell Lung Cancer; SCLC: Small Cell Lung Cancer
Experimental Protocols
The following are representative protocols for key assays used to characterize the activity of this compound. Specific parameters may require optimization depending on the cell line and experimental conditions.
Cell Viability (MTS) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Cell culture medium
-
MTS reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This technique is used to detect changes in protein expression levels.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-E2F4, anti-Cyclin D1, anti-PARP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Apoptosis (Annexin V) Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.
Materials:
-
Flow cytometer
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
FACS tubes
Procedure:
-
Treat cells with this compound to induce apoptosis.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
In Vivo Xenograft Model
This animal model is used to assess the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells for injection
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to grow to a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection) and a vehicle control according to a predetermined schedule.
-
Measure tumor volume regularly using calipers.
-
Monitor animal weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Mandatory Visualizations
Experimental Workflow for this compound Evaluation
Clinical Development
As of the latest available information, there are no registered clinical trials specifically investigating this compound in human subjects. The data presented in this guide is based on preclinical research.
Conclusion
This compound is a potent pan-E2F inhibitor with demonstrated preclinical activity against a range of cancer cell lines, particularly those with a dysregulated Rb-E2F pathway. Its ability to inhibit E2F DNA binding, downregulate target gene expression, and induce apoptosis underscores its potential as a targeted cancer therapeutic. Further investigation, including in vivo efficacy in various cancer models and eventual clinical trials, is warranted to fully elucidate its therapeutic utility. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - this compound IC50 values across various cell types. - figshare - Figshare [figshare.com]
- 3. A SMALL MOLECULE E2F INHIBITOR BLOCKS GROWTH IN A MELANOMA CULTURE MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small-molecule E2F inhibitor blocks growth in a melanoma culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Downstream Targets of HLM006474
For Researchers, Scientists, and Drug Development Professionals
Introduction
HLM006474 is a small molecule inhibitor that has garnered significant interest in cancer research due to its targeted action on the E2F transcription factor family.[1][2][3] The E2F/Rb pathway is a critical regulator of the mammalian cell cycle, and its dysregulation is a hallmark of many cancers.[4][5] this compound was identified through a computer-based virtual screen designed to find molecules that could disrupt the DNA-binding activity of the E2F4/DP2 heterodimer.[1][2] This technical guide provides a comprehensive overview of the known downstream targets of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved in its characterization.
Mechanism of Action
This compound functions as a pan-E2F inhibitor, disrupting the ability of E2F transcription factors to bind to their target DNA sequences.[1] This inhibitory action is central to its anti-proliferative and pro-apoptotic effects. The primary mechanism involves the direct inhibition of E2F DNA-binding activity, which subsequently leads to the downregulation of E2F target genes essential for cell cycle progression and survival.[1][4]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative findings from studies investigating the effects of this compound.
Table 1: Inhibitory Concentration (IC50) of this compound
| Parameter | Cell Line | IC50 Value | Reference |
| E2F4 DNA-Binding Inhibition | A375 (Melanoma) | 29.8 µM | [1][6] |
| Cell Viability | Lung Cancer Cell Lines | 15.5 - 75.1 µM | [6] |
Table 2: Effect of this compound on Downstream Target Protein Levels
| Target Protein | Cell Line | Treatment | Effect | Reference |
| E2F4 | A375 (Melanoma) | 40 µM this compound (overnight) | Downregulation | [2][4] |
| Cyclin D3 | A375 (Melanoma) | 40 µM this compound | Significant Reduction | [1][2] |
| Mcl-1 | A375 (Melanoma) | 40 µM this compound | Slight Repression | [1] |
| Cleaved PARP | A375 (Melanoma) | 40 µM this compound | Induction | [1][2] |
Table 3: Functional Outcomes of this compound Treatment
| Outcome | Cell Line/Model | Treatment | Observation | Reference |
| Apoptosis | A375 (Melanoma) | 40 µM this compound | 2-fold increase in apoptosis in WT vs. E2F4-deficient MEFs | [1] |
| Cell Cycle Arrest | A375 (Melanoma) | Not Specified | G2/M Arrest | [1] |
Signaling Pathway
This compound exerts its effects by intervening in the canonical CDK/Rb/E2F signaling pathway. The following diagram illustrates this pathway and the point of inhibition by this compound.
Caption: The CDK/Rb/E2F signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the downstream effects of this compound.
Electrophoretic Mobility Shift Assay (EMSA)
This assay is used to determine the ability of this compound to inhibit the DNA-binding activity of E2F transcription factors.
1. Nuclear Extract Preparation:
-
Culture cells (e.g., A375 melanoma cells) to 70-80% confluency.
-
Treat cells with desired concentrations of this compound or vehicle control for the specified duration.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer to isolate nuclei.
-
Extract nuclear proteins using a high-salt buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration of the nuclear extract using a Bradford or BCA assay.
2. Probe Labeling:
-
Synthesize a double-stranded DNA oligonucleotide containing a consensus E2F binding site.
-
Label the 5' end of the oligonucleotide with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Purify the labeled probe to remove unincorporated nucleotides.
3. Binding Reaction:
-
In a reaction tube, combine the nuclear extract (2-10 µg), poly(dI-dC) as a non-specific competitor, and a binding buffer.
-
For competition assays, add an excess of unlabeled E2F probe. For supershift assays, add an antibody specific to an E2F family member (e.g., anti-E2F4).
-
Add the ³²P-labeled E2F probe to initiate the binding reaction.
-
Incubate the reaction at room temperature for 20-30 minutes.
4. Electrophoresis and Detection:
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel at a constant voltage in a cold room or with a cooling system.
-
Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the DNA-protein complexes.
Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).
Western Blot Analysis
This technique is used to quantify the changes in protein levels of downstream targets of this compound.
1. Cell Lysis and Protein Quantification:
-
Culture and treat cells with this compound as described for EMSA.
-
Lyse the cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the supernatant.
2. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
3. Immunoblotting:
-
Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Cyclin D3, anti-Mcl-1, anti-cleaved PARP, anti-E2F4) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Wash the membrane again with TBST.
4. Detection and Quantification:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Caption: Workflow for Western Blot Analysis.
Conclusion
This compound is a potent inhibitor of the E2F transcription factor family, demonstrating significant anti-proliferative and pro-apoptotic activity in various cancer cell lines. Its mechanism of action, centered on the disruption of E2F DNA binding, leads to the downregulation of key cell cycle regulators such as Cyclin D3 and the induction of apoptotic markers like cleaved PARP. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on E2F-targeted cancer therapies. Further investigation into the broader spectrum of E2F target genes affected by this compound through techniques like microarray analysis will continue to elucidate its full therapeutic potential.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A SMALL MOLECULE E2F INHIBITOR BLOCKS GROWTH IN A MELANOMA CULTURE MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small-molecule E2F inhibitor blocks growth in a melanoma culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-apoptotic MCL1 Protein Represents Critical Survival Molecule for Most Burkitt Lymphomas and BCL2-negative Diffuse Large B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
The E2F Inhibitor HLM006474: A Deep Dive into its Effects on the Cell Cycle
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The E2F family of transcription factors plays a pivotal role in the regulation of the mammalian cell cycle, orchestrating the expression of genes essential for DNA replication and cell cycle progression. Dysregulation of the E2F/Retinoblastoma (Rb) pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. HLM006474 is a small molecule, pan-E2F inhibitor that has emerged as a promising anti-cancer agent.[1][2][3] This technical guide provides a comprehensive overview of the effects of this compound on the cell cycle, detailing its mechanism of action, impact on cellular processes, and the experimental methodologies used to elucidate these effects.
Mechanism of Action of this compound
This compound functions as a pan-E2F inhibitor, with a pronounced effect on E2F4.[1][3] Its primary mechanism involves the inhibition of the DNA-binding activity of E2F transcription factors.[1][3] By preventing E2F from binding to the promoter regions of its target genes, this compound effectively blocks the transcriptional activation of genes required for cell cycle progression.[2]
Studies have shown that treatment with this compound leads to a loss of intracellular E2F4 DNA-binding activity within hours.[1][3] Prolonged exposure can also result in the downregulation of total E2F4 protein levels.[1][3] This dual action of inhibiting both E2F activity and expression contributes to the sustained biological effects of the compound.
Effects on Cell Cycle Progression
The inhibition of E2F activity by this compound has profound consequences for cell cycle progression, primarily leading to cell cycle arrest and apoptosis. The specific effects can be cell-type dependent.
G2/M Phase Arrest in A375 Melanoma Cells
In the commonly studied A375 human melanoma cell line, treatment with this compound has been shown to induce a cell cycle arrest, predominantly in the G2/M phase.[2][4] This arrest is a direct consequence of the downregulation of E2F target genes that are critical for the G2 to M transition. Microarray analysis has confirmed that this compound treatment leads to significant changes in the expression of genes involved in cell cycle progression.[2]
Potential for G1 Arrest
While G2/M arrest is prominent in A375 cells, there is evidence to suggest that this compound can also induce a G1 arrest in other cell types, such as human pluripotent stem cells.[5] This is consistent with the role of E2F in promoting the G1 to S phase transition. The retinoblastoma protein (Rb) acts as a key regulator in this process, and its phosphorylation status is critical.[6][7][8] By inhibiting E2F, this compound can reinforce the G1 checkpoint.
Induction of Apoptosis
Beyond cell cycle arrest, this compound is a potent inducer of apoptosis in various cancer cell lines.[1][3] This programmed cell death is often observed following prolonged treatment and is characterized by markers such as PARP cleavage.[1] The apoptotic mechanism of this compound appears to be distinct from that of traditional DNA-damaging chemotherapeutic agents like cisplatin and doxorubicin.[1][3] Notably, in A375 cells, this compound-induced apoptosis appears to be p53-independent.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and effects of this compound.
| Parameter | Value | Cell Line/System | Reference |
| E2F4 IC50 (DNA Binding) | 29.8 µM | A375 (cell-free assay) | [9] |
| Biological IC50 (Cell Viability) | 15 - 75 µM | SCLC and NSCLC lines | [1] |
| Effective Concentration (in vitro) | 40 µM | A375 | [1][9] |
| Cell Line | Treatment | Effect on Cell Cycle | Quantitative Data | Reference |
| A375 (Melanoma) | 40 µM this compound | G2/M Arrest | Percentage of cells in G1, S, and G2/M phases not explicitly quantified in the provided search results. | [2][4] |
| DMC (Retinoblastoma model) | 40-60 µM this compound | Cell Cycle Arrest | Specific cell cycle phase percentages not detailed. | [10] |
| hPSCs | Not specified | G1 Arrest | Increase in the G1 cell population. | [5] |
Signaling Pathways
The primary signaling pathway affected by this compound is the Rb-E2F pathway, a critical regulator of the cell cycle.
Caption: this compound inhibits E2F, leading to cell cycle arrest.
Experimental Workflows
The investigation of this compound's effects on the cell cycle employs several key experimental techniques.
Caption: Workflow for analyzing this compound's cell cycle effects.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of this compound.
Cell Culture and Treatment
-
Cell Lines: A375 (human melanoma), and other relevant cancer cell lines.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for A375) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: this compound is dissolved in DMSO to create a stock solution and diluted in culture medium to the desired final concentration (e.g., 40 µM for A375 cells). A vehicle control (DMSO) is run in parallel.
Flow Cytometry for Cell Cycle Analysis
-
Cell Harvest: Cells are seeded and treated with this compound or vehicle control for the desired time. Both adherent and floating cells are collected, washed with ice-cold PBS, and counted.
-
Fixation: Cells are resuspended in ice-cold PBS and fixed by adding ice-cold 70% ethanol dropwise while vortexing, followed by incubation at -20°C for at least 2 hours.
-
Staining: Fixed cells are washed with PBS and then resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Data Acquisition: Stained cells are analyzed on a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
Western Blotting
-
Protein Extraction: Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., E2F4, Cyclin D3, PARP, p53, and a loading control like actin or GAPDH). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Electrophoretic Mobility Shift Assay (EMSA)
-
Nuclear Extract Preparation: Nuclear extracts are prepared from this compound-treated and control cells.
-
Probe Labeling: A double-stranded oligonucleotide probe containing the E2F binding consensus sequence is end-labeled with a radioactive or fluorescent tag.
-
Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer.
-
Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Detection: The gel is dried and the bands are visualized by autoradiography or fluorescence imaging.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
-
Cell Preparation: Cells are cultured on coverslips and treated with this compound or vehicle control.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with Triton X-100.
-
TUNEL Reaction: The cells are incubated with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., Br-dUTP).
-
Detection: The incorporated labeled dUTPs are detected using a fluorescently labeled antibody.
-
Microscopy: The cells are counterstained with a nuclear stain (e.g., DAPI) and visualized using a fluorescence microscope to identify apoptotic cells.
Conclusion
This compound is a potent inhibitor of the E2F transcription factor family, with a significant impact on cell cycle progression and cell viability in cancer cells. Its ability to induce cell cycle arrest, primarily at the G2/M checkpoint in melanoma cells, and trigger apoptosis underscores its therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate mechanisms of this compound and to explore its efficacy in various cancer models. Future studies focusing on detailed cell cycle phase quantification and the interplay with other signaling pathways will be crucial for the continued development of this promising anti-cancer agent.
References
- 1. A SMALL MOLECULE E2F INHIBITOR BLOCKS GROWTH IN A MELANOMA CULTURE MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A small-molecule E2F inhibitor blocks growth in a melanoma culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Rb phosphorylation leads to mTORC2-mediated activation of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of p21/WAF1 and G1 cell-cycle arrest by the chemopreventive agent apigenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of G1 cyclin-dependent kinase activity during growth arrest of human breast carcinoma cells by prostaglandin A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Inhibition of high level E2F in a RB1 proficient MYCN overexpressing chicken retinoblastoma model normalizes neoplastic behaviour - PMC [pmc.ncbi.nlm.nih.gov]
HLM006474: A Pan-E2F Inhibitor Inducing Apoptosis in Cancer Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
HLM006474 is a small molecule inhibitor of the E2F transcription factor family, which plays a critical role in the regulation of the mammalian cell cycle.[1][2] The E2F/Rb pathway is frequently dysregulated in various cancers, making it a compelling target for therapeutic intervention.[1][3] this compound was identified through a computer-based virtual screen targeting the DNA-bound E2F4/DP2 heterodimer.[1][4] This technical guide provides a comprehensive overview of the mechanism of this compound-induced apoptosis, detailing its effects on cancer cells, the underlying signaling pathways, and the experimental methodologies used to elucidate its function.
Mechanism of Action
This compound functions as a pan-E2F inhibitor, disrupting the binding of E2F transcription factors to their target DNA.[5] Treatment of cancer cell lines with this compound leads to a rapid loss of intracellular E2F4 DNA-binding activity within hours.[1][2] Prolonged exposure results in the downregulation of total E2F4 protein levels and the repression of known E2F target genes.[1][5] This inhibition of E2F activity culminates in a reduction of cell proliferation and a significant induction of apoptosis in sensitive cancer cell lines.[1][6]
This compound-Induced Apoptosis
The pro-apoptotic effects of this compound have been observed in multiple cancer cell lines, with particular sensitivity noted in melanoma and lung cancer cells.[1][7] The induction of apoptosis is characterized by key molecular events, including the cleavage of Poly (ADP-ribose) polymerase (PARP) and an increase in the sub-G1 DNA content, both of which are hallmarks of programmed cell death.[1][6]
Quantitative Effects of this compound on Cancer Cells
The biological activity of this compound varies across different cell lines. The following tables summarize the quantitative data from key studies.
| Parameter | Cell Line | Value | Reference |
| IC50 (E2F4 DNA Binding) | A375 (Melanoma) | 29.8 µM (±7.6 µM) | [5][6] |
| Biological IC50 (Viability) | SCLC and NSCLC lines | 15 - 75 µM | [5] |
| Cell Line | Treatment Concentration | Observed Effect | Time Point | Reference |
| A375 (Melanoma) | 40 µM | Inhibition of E2F1, E2F2, and E2F4 DNA binding | Not Specified | [7] |
| A375 (Melanoma) | 40 µM | Decrease in E2F4 and cyclin D3 protein levels | Not Specified | [7] |
| A375 (Melanoma) | 40 µM | Significant increase in sub-G1 DNA content | Begins at ~9 hours | [1][6] |
| A375 (Melanoma) | 40 µM | Significant PARP cleavage | By 12 hours | [1][6] |
| MDA-MB-231 (Breast Cancer) | 40 µM | Induction of apoptosis | Varied | [1][7] |
| H1299 (Lung Cancer) | Varied | Downregulation of E2F1 and E2F4, PARP cleavage | 24 hours | [8] |
| H460 (Lung Cancer) | Varied | Downregulation of E2F1 and E2F4, PARP cleavage | 24 hours | [8] |
Signaling Pathway of this compound-Induced Apoptosis
The apoptotic pathway initiated by this compound is distinct from that of traditional DNA-damaging chemotherapeutic agents like cisplatin and doxorubicin.[1][2] While conventional agents often induce p53 expression, this compound does not; in some cases, it may even suppress p53 induction.[1][6] The mechanism appears to involve the downregulation of pro-survival proteins that are regulated by E2F. One such protein is Mcl-1, a member of the Bcl-2 family, which may be slightly repressed by this compound treatment.[1][6] The downregulation of Rb family members, which have pro-survival roles, may also contribute to this compound-induced cell death.[1]
References
- 1. A SMALL MOLECULE E2F INHIBITOR BLOCKS GROWTH IN A MELANOMA CULTURE MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule E2F inhibitor blocks growth in a melanoma culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. caymanchem.com [caymanchem.com]
- 8. US20110053977A1 - Small molecule e2f inhibitor - Google Patents [patents.google.com]
HLM006474: A Pan-E2F Inhibitor for Lung Cancer Therapy
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
HLM006474 is a novel small molecule pan-E2F inhibitor that has demonstrated significant potential in preclinical lung cancer studies. By disrupting the activity of the E2F family of transcription factors, which are critical regulators of the cell cycle, this compound effectively induces cell cycle arrest and apoptosis in lung cancer cells. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its mechanism of action, preclinical efficacy in lung cancer models, and detailed protocols for key experimental assays. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of targeting the E2F pathway in lung cancer.
Introduction
The E2F family of transcription factors plays a pivotal role in regulating the expression of genes essential for cell cycle progression, DNA replication, and apoptosis. In many cancers, including non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC), the E2F signaling pathway is frequently deregulated, leading to uncontrolled cell proliferation and tumor growth. This compound has emerged as a promising therapeutic agent that directly targets this pathway. This guide will delve into the technical details of this compound's activity in lung cancer, providing a foundation for further research and development.
Mechanism of Action
This compound functions as a pan-inhibitor of E2F transcription factors. Its primary mechanism involves the inhibition of the DNA-binding activity of E2F proteins, thereby preventing the transcription of their target genes. This disruption of E2F function leads to two key downstream effects: a reduction in cell proliferation and an induction of apoptosis.
Signaling Pathway
The canonical CDK/Rb/E2F pathway is a central regulator of the G1/S transition in the cell cycle. In normal cells, the retinoblastoma protein (Rb) binds to E2F transcription factors, repressing their activity. Upon mitogenic stimulation, cyclin-dependent kinases (CDKs) phosphorylate Rb, causing it to release E2F, which then activates the transcription of genes required for S-phase entry. In many lung cancers, this pathway is disrupted, leading to constitutive E2F activity. This compound directly interferes with this aberrant signaling by preventing E2F from binding to the promoters of its target genes.
Figure 1: this compound Mechanism of Action in the Context of the E2F Pathway.
Preclinical Efficacy in Lung Cancer
This compound has demonstrated significant anti-tumor activity in a variety of preclinical lung cancer models, including both SCLC and NSCLC cell lines.
In Vitro Studies
This compound reduces the viability of lung cancer cell lines with IC50 values typically ranging from 15 to 75 µM.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H1299 | NSCLC | ~20-60 | |
| H292 | NSCLC | ~20-60 | |
| Various SCLC & NSCLC Lines | SCLC & NSCLC | 15 - 75 |
Table 1: IC50 Values of this compound in Lung Cancer Cell Lines
Studies have shown a synergistic effect when this compound is combined with the chemotherapeutic agent paclitaxel in NSCLC cell lines. This synergy is not observed with other common chemotherapeutics like cisplatin or gemcitabine.
| Cell Line | Combination | Combination Index (CI) | Effect | Reference |
| H1299 | This compound + Paclitaxel | ~0.98 | Synergy | |
| H292 | This compound + Paclitaxel | ~0.96 | Synergy | |
| H1299 | This compound + Cisplatin | ~1.40 | Antagonism | |
| H1299 | This compound + Gemcitabine | ~1.39 | Antagonism | |
| H292 | This compound + Cisplatin | ~1.51 | Antagonism | |
| H292 | This compound + Gemcitabine | ~1.46 | Antagonism |
Table 2: Combination Effects of this compound with Chemotherapeutic Agents
The proposed mechanism for this synergy involves the this compound-mediated transient induction of E2F3, which has been shown to sensitize cells to taxane-based therapies.
Figure 2: Proposed Model for this compound and Paclitaxel Synergy.
In Vivo Studies
While specific quantitative data on tumor growth inhibition in lung cancer xenograft models is limited in publicly available literature, in vivo studies in other cancer types have demonstrated the efficacy of this compound. For instance, in a retinoblastoma mouse model, this compound treatment led to a significant downregulation of E2F4 protein and had a dramatic effect on tumorigenesis. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound in lung cancer.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Viability Assay (MTS Assay)
This protocol is adapted from standard MTS assay procedures.
-
Cell Seeding: Seed lung cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Western Blot Analysis
This protocol outlines the detection of E2F target proteins.
-
Cell Lysis: Treat lung cancer cells with this compound for the desired time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against E2F target genes (e.g., E2F1, E2F4, Cyclin D3) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V/PI Staining)
This protocol describes the quantification of apoptotic cells by flow cytometry.
-
Cell Treatment: Treat lung cancer cells with this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Electrophoretic Mobility Shift Assay (EMSA)
This protocol is for assessing the DNA-binding activity of E2F.
-
Nuclear Extract Preparation: Treat cells with this compound. Prepare nuclear extracts using a nuclear extraction kit.
-
Probe Labeling: Label a double-stranded oligonucleotide probe containing the E2F consensus binding site with a non-radioactive label (e.g., biotin) or a radioactive isotope (e.g., ³²P).
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer containing a non-specific competitor DNA (e.g., poly(dI-dC)).
-
Native Gel Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Detection: Transfer the complexes to a nylon membrane and detect the labeled probe using a chemiluminescent or autoradiographic method.
Figure 3: General Experimental Workflow for this compound Evaluation.
Conclusion and Future Directions
This compound represents a promising therapeutic strategy for lung cancer by targeting the fundamental E2F-mediated cell cycle machinery. Its efficacy in preclinical models, particularly its synergistic activity with paclitaxel, highlights its potential for clinical development. Future research should focus on comprehensive in vivo studies using lung cancer patient-derived xenograft (PDX) models to better predict clinical response. Furthermore, the identification of predictive biomarkers for this compound sensitivity will be crucial for patient stratification in future clinical trials. The continued investigation of this compound and other E2F inhibitors holds the potential to introduce a new class of targeted therapies for the treatment of lung cancer.
Methodological & Application
HLM006474: A Pan-E2F Inhibitor for Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
HLM006474 is a small molecule, cell-permeable pan-E2F inhibitor that disrupts the DNA-binding activity of the E2F family of transcription factors.[1] The E2F/Rb signaling pathway is a critical regulator of the mammalian cell cycle, and its dysregulation is a hallmark of many cancers. This compound was identified through a computer-based virtual screen targeting the DNA-bound E2F4/DP2 heterodimer.[2][3][4] This document provides detailed experimental protocols and quantitative data for the use of this compound in cancer research, with a focus on its effects on melanoma cell lines.
Data Presentation
Quantitative Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (E2F4 DNA-Binding Inhibition) | A375 (Human Melanoma) | 29.8 µM (± 7.6 µM) | [3][5] |
| Biological IC50 (Cell Viability) | SCLC and NSCLC cell lines | 15 - 75 µM | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the E2F signaling pathway and a general experimental workflow for evaluating the effects of this compound.
Caption: E2F Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for this compound Evaluation.
Experimental Protocols
Cell Culture and this compound Treatment
Cell Lines:
-
A375 (human melanoma)
-
MCF-7 (human breast adenocarcinoma)
-
MDA-MB-231 (human breast adenocarcinoma)
Culture Conditions:
-
Culture A375 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells at a ratio of 1:3 to 1:8 every 2 to 3 days.
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
For experiments, dilute the stock solution in culture medium to the desired final concentration (e.g., 40 µM for A375 cells).
-
Treat cells for the specified duration (e.g., 9 hours for initial E2F4 DNA-binding inhibition, up to 24 hours for apoptosis and protein downregulation studies).[2][3]
Electrophoretic Mobility Shift Assay (EMSA)
This protocol is adapted from methodologies used to assess the effect of this compound on E2F4 DNA-binding activity.[2]
1. Nuclear Extract Preparation:
-
After treatment with this compound, harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer and isolate the nuclei.
-
Extract nuclear proteins using a high-salt buffer.
-
Determine the protein concentration of the nuclear extract using a Bradford or BCA assay.
2. Probe Labeling:
-
Use a double-stranded oligonucleotide probe containing a consensus E2F binding site.
-
End-label the probe with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Purify the labeled probe to remove unincorporated nucleotides.
3. Binding Reaction:
-
In a final volume of 20 µL, combine:
-
Nuclear extract (5-10 µg)
-
Poly(dI-dC) (as a non-specific competitor)
-
Binding buffer (e.g., containing Tris-HCl, KCl, MgCl2, DTT, and glycerol)
-
³²P-labeled E2F probe
-
-
Incubate the reaction mixture at room temperature for 20-30 minutes.
4. Electrophoresis and Detection:
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel in a cold room or at 4°C.
-
Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the DNA-protein complexes.
Western Blot Analysis
This protocol is designed to detect changes in protein expression levels following this compound treatment.
1. Cell Lysis:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
2. SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Anti-E2F4
-
Anti-E2F1
-
Anti-PARP (to detect cleavage as a marker of apoptosis)
-
Anti-Cyclin D3
-
Anti-Actin or Anti-Tubulin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
4. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using X-ray film or a digital imaging system.
Conclusion
This compound serves as a valuable tool for investigating the role of the E2F signaling pathway in cancer cell proliferation and survival. The protocols outlined in this document provide a framework for researchers to study the cellular and molecular effects of this potent E2F inhibitor. Treatment of cancer cell lines with this compound leads to a reduction in E2F4 DNA-binding activity, downregulation of E2F target genes, and ultimately, induction of apoptosis.[2][3] These findings suggest that targeting the E2F pathway with small molecules like this compound may be a promising strategy for cancer therapy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A SMALL MOLECULE E2F INHIBITOR BLOCKS GROWTH IN A MELANOMA CULTURE MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A small-molecule E2F inhibitor blocks growth in a melanoma culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
HLM006474: In Vitro Application Notes and Protocols for E2F Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
HLM006474 is a small molecule inhibitor that targets the E2F family of transcription factors, with a notable inhibitory effect on E2F4.[1][2][3][4] By disrupting the binding of E2F transcription factors to DNA, this compound effectively modulates the expression of genes critical for cell cycle progression and proliferation.[1][3] These application notes provide detailed protocols for the in vitro use of this compound, focusing on dosages, experimental workflows, and methods to assess its biological activity in cancer cell lines. The provided information is intended to guide researchers in utilizing this compound as a tool to investigate the CDK/Rb/E2F signaling pathway and as a potential therapeutic agent.
Mechanism of Action
This compound functions as a pan-E2F inhibitor, directly interfering with the DNA-binding activity of E2F transcription factors.[1][2] This inhibitory action leads to the downregulation of E2F target genes, resulting in reduced cell proliferation and the induction of apoptosis.[1][3] The primary target within the E2F family appears to be E2F4, and inhibition of its activity is a key mechanism through which this compound exerts its anti-cancer effects.[1][4]
Data Presentation
This compound In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound has been determined in various cancer cell lines, demonstrating its potential as a broad-spectrum anti-proliferative agent.
| Cell Line | Cancer Type | IC50 (µM) |
| A375 | Melanoma | 29.8[1][2][4] |
| A549 | Non-Small Cell Lung Cancer | 31.80 |
| NCI-H1299 | Non-Small Cell Lung Cancer | 27.30 |
| NCI-H1650 | Non-Small Cell Lung Cancer | 34.00 |
| NCI-H1975 | Non-Small Cell Lung Cancer | 44.30 |
| NCI-H292 | Non-Small Cell Lung Cancer | 28.90 |
| NCI-H358 | Non-Small Cell Lung Cancer | 19.10 |
| NCI-H441 | Non-Small Cell Lung Cancer | 15.50 |
| NCI-H661 | Non-Small Cell Lung Cancer | 23.00 |
| DMS-79 | Small Cell Lung Cancer | 22.30 |
| SCLC-16HC | Small Cell Lung Cancer | 24.90 |
| SCLC-16HV | Small Cell Lung Cancer | 51.40 |
| SCLC-86M1 | Small Cell Lung Cancer | 15.70 |
| DMS114 | Small Cell Lung Cancer | 23.80 |
| NCI-H209 | Small Cell Lung Cancer | 21.90 |
| NCI-H69 | Small Cell Lung Cancer | 53.70 |
| NCI-H82 | Small Cell Lung Cancer | 21.30 |
| NCI-N417 | Small Cell Lung Cancer | 75.10 |
Recommended Working Concentrations for In Vitro Assays
Based on published data, the following concentrations of this compound are recommended for various in vitro applications.
| Assay Type | Cell Line | Concentration (µM) | Incubation Time |
| E2F4 DNA Binding (EMSA) | A375 | 40 - 80 | 9 hours[1][3] |
| Apoptosis Induction | A375, MDA-MB-231 | 40 | 24 hours[1][3] |
| Cell Viability (general) | Various | 15 - 75 | 24 - 72 hours[4] |
| Western Blot (E2F4, PARP) | A375 | 40 | 0 - 24 hours[1][3] |
Signaling Pathway and Experimental Workflow
CDK/Rb/E2F Signaling Pathway Inhibition by this compound
Caption: The CDK/Rb/E2F signaling pathway and the inhibitory action of this compound.
General Experimental Workflow for In Vitro Analysis of this compound
Caption: A general workflow for the in vitro assessment of this compound's biological effects.
Experimental Protocols
Stock Solution Preparation
-
Solvent: this compound is soluble in DMSO.
-
Preparation: To prepare a 10 mM stock solution, dissolve 3.995 mg of this compound (MW: 399.5 g/mol ) in 1 mL of DMSO.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Cell Viability Assay (MTS Assay)
This protocol is adapted from standard MTS assay procedures and can be used to determine the IC50 of this compound.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTS reagent (e.g., from Promega)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Western Blot for E2F4 and PARP Cleavage
This protocol allows for the detection of changes in E2F4 protein levels and the cleavage of PARP, an indicator of apoptosis.
Materials:
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-E2F4, anti-PARP, anti-Actin or -Tubulin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 40 µM) for various time points (e.g., 0, 6, 12, 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL reagent and an imaging system.
Apoptosis Assay (TUNEL Assay)
The TUNEL (TdT-mediated dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
This compound
-
4% paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT and labeled dUTPs, e.g., from Roche In Situ Cell Death Detection Kit)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Seed cells and treat with this compound (e.g., 40 µM) for 24 hours.[1][3]
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Wash with PBS and permeabilize the cells for 2 minutes on ice.
-
Wash with PBS and add the TUNEL reaction mixture to the cells.
-
Incubate for 60 minutes at 37°C in a humidified chamber in the dark.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips and visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit fluorescence (typically green or red, depending on the kit), indicating apoptosis.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the binding of proteins, such as E2F4, to specific DNA sequences.
Materials:
-
Nuclear extraction buffer
-
Biotin- or radio-labeled DNA probe containing the E2F binding consensus sequence
-
Unlabeled competitor probe
-
Poly(dI-dC)
-
Binding buffer
-
Native polyacrylamide gel
-
TBE buffer
-
Detection system (chemiluminescence or autoradiography)
Procedure:
-
Treat cells with this compound (e.g., 40 µM) for a specified time (e.g., 9 hours).[1][3]
-
Prepare nuclear extracts from the treated and control cells.
-
Set up the binding reactions in separate tubes:
-
Labeled probe alone
-
Nuclear extract + labeled probe
-
Nuclear extract + labeled probe + this compound
-
Nuclear extract + labeled probe + unlabeled competitor probe (for specificity control)
-
-
Incubate the reactions at room temperature for 20-30 minutes.
-
Resolve the protein-DNA complexes on a native polyacrylamide gel.
-
Transfer the separated complexes to a nylon membrane.
-
Detect the labeled probe using an appropriate detection system. A decrease in the shifted band in the this compound-treated lane compared to the control indicates inhibition of DNA binding.
Conclusion
This compound is a valuable research tool for studying the E2F signaling pathway and its role in cancer biology. The protocols provided herein offer a framework for investigating the in vitro effects of this compound. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions. Careful dose-response and time-course studies are essential for accurately interpreting the biological activity of this compound.
References
Application Notes and Protocols for HLM006474 Treatment in A375 Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
The A375 cell line, derived from a 54-year-old female with malignant melanoma, is a widely utilized model in cancer research.[1][2][3] These cells are characterized by their epithelial-like morphology, rapid proliferation, and high tumorigenicity.[1][2][3] Genetically, A375 cells are hypotriploid and harbor the BRAF V600E mutation, rendering them sensitive to BRAF-specific inhibitors.[1] This makes them a valuable tool for studying melanoma biology and evaluating the efficacy of novel therapeutic agents.
HLM006474 is a small molecule inhibitor of the E2F family of transcription factors, with a notable activity against E2F4.[4][5][6][7] In A375 melanoma cells, this compound has been shown to inhibit the DNA-binding activity of E2F transcription factors, leading to a reduction in cell proliferation and a significant induction of apoptosis.[4][6][8] This document provides detailed protocols for the culture of A375 cells and the application of this compound to study its effects on apoptosis and relevant signaling pathways.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound with the A375 cell line, based on published research.
Table 1: this compound Compound Information
| Parameter | Value | Reference |
| Molecular Formula | C₂₅H₂₅N₃O₂ | [9] |
| Molecular Weight | 399.48 g/mol | [9] |
| CAS Number | 353519-63-8 | [5][9] |
| Solubility | Soluble in DMSO | [5] |
| Mechanism of Action | Pan-E2F inhibitor, targets E2F4 DNA-binding | [4][5][7][9] |
Table 2: A375 Cell Line Culture and Experimental Parameters
| Parameter | Value/Recommendation | Reference |
| Cell Morphology | Epithelioid | [1][10] |
| Growth Mode | Adherent | [1] |
| Doubling Time | Approximately 20 hours | [1] |
| Seeding Density | 1 x 10⁴ cells/cm² | [1] |
| Recommended Subculture Ratio | 1:3 to 1:8 | [2] |
| This compound Working Concentration | 40 µM | [4][5][8] |
| Treatment Duration for Apoptosis Induction | 12 - 24 hours | [4] |
| Treatment Duration for E2F4 Inhibition | 9 - 24 hours | [4] |
Experimental Protocols
A375 Cell Culture
This protocol outlines the standard procedure for maintaining and subculturing the A375 human melanoma cell line.
Materials:
-
A375 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 15% Fetal Bovine Serum (FBS) and 2 mM L-glutamine[2]
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution (e.g., 0.25%)
-
Cell culture flasks (e.g., T-75)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Maintain A375 cells in a T-75 flask with supplemented DMEM in a humidified incubator at 37°C with 5% CO₂.
-
When cells reach 80-90% confluency, remove and discard the culture medium.
-
Wash the cell monolayer with 5-10 mL of sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 6-8 mL of complete growth medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh, complete growth medium.
-
Determine the cell concentration and viability using a hemocytometer or automated cell counter.
-
Seed new flasks at a density of 1 x 10⁴ cells/cm².[1] For a T-75 flask, this corresponds to approximately 7.5 x 10⁵ cells.
-
Add the appropriate volume of fresh medium and return the flasks to the incubator.
This compound Treatment for Apoptosis Induction
This protocol describes the treatment of A375 cells with this compound to induce apoptosis.
Materials:
-
A375 cells, seeded in appropriate culture vessels (e.g., 6-well plates)
-
This compound stock solution (dissolved in DMSO)
-
Complete growth medium
Procedure:
-
Seed A375 cells in 6-well plates at a density that will allow for 50-60% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
Prepare the this compound working solution by diluting the stock solution in complete growth medium to a final concentration of 40 µM.[4][5] Also, prepare a vehicle control (DMSO) at the same final concentration as the this compound-treated wells.
-
Remove the medium from the wells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 12, 18, 24 hours) to observe apoptosis.[4]
-
Following incubation, cells can be harvested for downstream analysis, such as apoptosis assays.
Apoptosis Assessment by TUNEL Assay
This protocol provides a general workflow for assessing apoptosis using a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.
Materials:
-
This compound-treated and control A375 cells
-
Commercially available TUNEL assay kit (e.g., Apo-BrdU TUNEL Assay Kit)[4]
-
Flow cytometer
Procedure:
-
Harvest the cells (including any floating cells in the medium) from each well following this compound treatment.
-
Wash the cells with PBS and fix them according to the TUNEL assay kit manufacturer's instructions.
-
Proceed with the DNA labeling and staining steps as outlined in the kit protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (TUNEL-positive) cells.
Western Blotting for Protein Expression Analysis
This protocol is for analyzing changes in protein levels, such as E2F4, E2F1, and cleaved PARP, following this compound treatment.
Materials:
-
This compound-treated and control A375 cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-E2F4, anti-E2F1, anti-cleaved PARP, anti-Actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Harvest cells after this compound treatment at various time points (e.g., 0, 3, 6, 9, 12, 18, 24 hours).[4]
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control like actin to ensure equal protein loading.[4]
Visualizations
Caption: this compound mechanism of action in A375 cells.
Caption: Experimental workflow for this compound treatment of A375 cells.
References
- 1. A375 Cell Line - A Guide on Melanoma Research [cytion.com]
- 2. A375 Cell Line - Creative Biogene [creative-biogene.com]
- 3. A375 Cells [cytion.com]
- 4. A SMALL MOLECULE E2F INHIBITOR BLOCKS GROWTH IN A MELANOMA CULTURE MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. A small-molecule E2F inhibitor blocks growth in a melanoma culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HLM 006474 (5283) by Tocris, Part of Bio-Techne [bio-techne.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. xcessbio.com [xcessbio.com]
- 10. biocompare.com [biocompare.com]
Application Notes and Protocols for HLM006474-Induced Apoptosis Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
HLM006474 is a small molecule pan-E2F inhibitor that has been shown to reduce cell proliferation and induce apoptosis in various cancer cell lines.[1] It primarily functions by inhibiting the DNA binding of E2F transcription factors, with a notable IC50 of 29.8 µM for E2F4 in A375 melanoma cells.[1][2] Treatment with this compound leads to the downregulation of total E2F4 protein and known E2F target genes.[3][4] This document provides detailed protocols for assessing apoptosis induced by this compound, along with data presentation guidelines and visualizations of the relevant signaling pathway and experimental workflow. The mechanism of this compound-induced apoptosis is distinct from traditional DNA-damaging chemotherapeutic agents like cisplatin and doxorubicin, as it does not induce p53 expression.[3][4]
Data Presentation
Quantitative data from this compound-induced apoptosis experiments should be summarized for clear comparison.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (E2F4 DNA Binding) | A375 | 29.8 µM | [1] |
| Biological IC50 (Viability) | SCLC and NSCLC lines | 15 - 75 µM | [1] |
| Apoptosis-inducing Concentration | A375, MDA-MB-231, MCF-7 | 40 µM | [2][3] |
Table 2: Apoptosis Induction in A375 Cells Treated with 40 µM this compound
| Time Point | Apoptosis Detection Method | Observation | Reference |
| 9 hours | E2F4 DNA-binding activity | Inhibition observed | [3] |
| Overnight | E2F4 protein levels | Downregulation | [3] |
| 24 hours | Sub-G1 DNA content | Increase | [3] |
| 24 hours | PARP cleavage | Observed | [3] |
| Various | Apo-BrdU TUNEL assay | Increase in apoptosis | [3] |
Signaling Pathway
This compound induces apoptosis by inhibiting the E2F transcription factor family, which plays a crucial role in the cell cycle regulated by the CDK/Rb/E2F pathway.[1] Inhibition of E2F, particularly E2F4, disrupts the transcription of genes necessary for cell survival and proliferation, ultimately leading to programmed cell death.
Caption: this compound-induced apoptosis signaling pathway.
Experimental Protocols
This section details the methodology for assessing apoptosis in cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. This method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound (CAS: 353519-63-8)
-
Cell line of interest (e.g., A375 melanoma cells)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in complete culture medium to the desired final concentration (e.g., 40 µM for A375 cells).[3]
-
Include a vehicle control (DMSO) at the same concentration as the this compound-treated wells.
-
Remove the old medium from the cells and add the medium containing this compound or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting and Staining:
-
Collect the culture medium (which contains floating apoptotic cells) from each well into a separate centrifuge tube.
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and add them to their respective centrifuge tubes containing the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use unstained cells and single-stained controls (Annexin V-FITC only and PI only) to set up the compensation and quadrants.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V-/PI-): Live cells
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V-/PI+): Necrotic cells
-
-
Experimental Workflow
The following diagram illustrates the key steps in the this compound apoptosis assay protocol.
Caption: Experimental workflow for this compound apoptosis assay.
References
Application Notes and Protocols: Western Blot Analysis of HLM006474-Treated Cells
Introduction
HLM006474 is a small molecule, cell-permeable, non-selective inhibitor of the E2F family of transcription factors, with a reported IC50 of 29.8 µM for E2F4.[1][2][3][4][5] It functions by inhibiting the DNA binding of E2F transcription factors.[1][2][3][5] Western blotting is a crucial application for researchers utilizing this compound to investigate its effects on the cell cycle and apoptosis. This technique allows for the qualitative and semi-quantitative analysis of protein expression levels, providing insight into the downstream effects of E2F inhibition.
This document provides a detailed protocol for performing western blot analysis on cells treated with this compound to monitor the expression of key proteins in the E2F signaling pathway, such as E2F4, Cyclin D3, and PARP.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the E2F signaling pathway targeted by this compound and the general workflow for the western blot protocol.
Caption: E2F Signaling Pathway Inhibition by this compound.
Caption: General Western Blot Experimental Workflow.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at a density that will ensure they reach 70-80% confluency at the time of harvest.
-
This compound Treatment: Treat cells with the desired concentration of this compound. A common starting concentration is 40 µM.[1][6][7] A vehicle control (e.g., DMSO) should be run in parallel.
-
Incubation: Incubate the cells for the desired time period. Time course experiments (e.g., 0, 6, 12, 24 hours) are recommended to observe changes in protein expression.[7]
Sample Preparation
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the culture dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.
-
Western Blot Protocol
-
Sample Preparation for Electrophoresis:
-
Take an equal amount of protein from each sample (typically 20-30 µg) and add an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of a polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target protein.
-
Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Blocking:
-
After transfer, block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) for 1 hour at room temperature with gentle agitation.[9]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.[9]
-
-
Secondary Antibody Incubation:
-
Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody in the blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[9]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Data Presentation
The following tables summarize recommended antibody dilutions and reagent compositions for the western blot protocol.
Table 1: Recommended Primary Antibodies for this compound Treatment Analysis
| Target Protein | Function | Recommended Dilution |
| E2F4 | Direct target of this compound | Varies by manufacturer, typically 1:1000 |
| Cyclin D3 | Downstream target of E2F | Varies by manufacturer, typically 1:1000 |
| PARP | Marker of apoptosis | Varies by manufacturer, typically 1:1000 |
| β-Actin / GAPDH | Loading control | Varies by manufacturer, typically 1:5000 |
Table 2: Reagent Compositions
| Reagent | Composition |
| RIPA Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, protease and phosphatase inhibitors |
| 2x Laemmli Sample Buffer | 4% SDS, 20% glycerol, 10% 2-mercaptoethanol, 0.004% bromophenol blue, 125 mM Tris-HCl (pH 6.8) |
| Transfer Buffer (Wet) | 25 mM Tris, 192 mM glycine, 20% methanol |
| TBST (Wash Buffer) | 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% Tween 20 |
| Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST |
Troubleshooting
-
No or Weak Signal:
-
Confirm protein transfer by Ponceau S staining.
-
Increase primary antibody concentration or incubation time.
-
Ensure the ECL reagent is fresh and active.
-
-
High Background:
-
Increase the number and duration of washing steps.
-
Optimize the blocking conditions (e.g., increase blocking time or change blocking agent).
-
Decrease primary or secondary antibody concentration.
-
-
Non-specific Bands:
-
Ensure the primary antibody is specific for the target protein.
-
Increase the stringency of the washing buffer (e.g., increase Tween 20 concentration).
-
Use a monoclonal antibody if a polyclonal antibody is producing non-specific bands.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A SMALL MOLECULE E2F INHIBITOR BLOCKS GROWTH IN A MELANOMA CULTURE MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.abcam.com [docs.abcam.com]
- 9. origene.com [origene.com]
Application Notes and Protocols for HLM006474 In Vivo Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
HLM006474 is a small molecule inhibitor of the E2F transcription factor family, which plays a crucial role in cell cycle regulation.[1] The E2F/Rb pathway is frequently dysregulated in various cancers, making it a compelling target for therapeutic intervention. This compound has been shown to inhibit the DNA-binding activity of E2F transcription factors, leading to the downregulation of target genes, cell proliferation inhibition, and apoptosis induction in cancer cells.[2][3] Notably, it has demonstrated efficacy in preclinical models of melanoma and retinoblastoma.[1]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in in vivo mouse models, specifically focusing on a human melanoma xenograft model using the A375 cell line.
Mechanism of Action: Targeting the E2F Pathway
This compound acts as a pan-E2F inhibitor.[4] In normally functioning cells, the retinoblastoma (Rb) protein binds to E2F transcription factors, repressing the expression of genes required for S-phase entry. In many cancer cells, the Rb-E2F pathway is disrupted, leading to uncontrolled cell proliferation. This compound intervenes by inhibiting the DNA-binding activity of E2F, thereby preventing the transcription of genes necessary for cell cycle progression.[2] This leads to cell cycle arrest and apoptosis.[2][3]
Below is a diagram illustrating the proposed mechanism of action of this compound.
Caption: Mechanism of this compound Action.
Quantitative Data Summary
While detailed in vivo efficacy data from peer-reviewed publications are limited, the available information on this compound's activity is summarized below.
| Parameter | Cell Line | Value | Reference |
| In Vitro IC50 | A375 (Melanoma) | 29.8 µM (for E2F4 DNA-binding) | [1][5] |
| In Vivo Dosage | A375 Xenograft | 2 mg per mouse | [1] |
| In Vivo Dosage | Retinoblastoma Model (Chx10Cre;Rbfl/fl;p107-/-) | 100 mg/kg | [1] |
Experimental Protocols
A375 Xenograft Mouse Model Protocol
This protocol outlines the procedure for establishing a subcutaneous A375 melanoma xenograft model and assessing the in vivo efficacy of this compound.
1. Animal Model
-
Species: Mouse
-
Strain: Athymic Nude (nu/nu) or NOD/SCID mice, 6-8 weeks old, female.[6][7]
-
Supplier: Reputable commercial vendor (e.g., Charles River, The Jackson Laboratory).
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
-
Housing: House mice in sterile conditions (e.g., specific pathogen-free environment) with ad libitum access to food and water. All procedures must be approved and performed in accordance with the institution's Institutional Animal Care and Use Committee (IACUC) guidelines.
2. Cell Culture and Preparation
-
Cell Line: A375 human melanoma cell line (ATCC® CRL-1619™).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cell Preparation for Injection:
-
Culture A375 cells to 70-80% confluency.
-
Wash cells with sterile Phosphate Buffered Saline (PBS).
-
Harvest cells using Trypsin-EDTA.
-
Neutralize trypsin with complete culture medium.
-
Centrifuge the cell suspension and resuspend the pellet in sterile, serum-free PBS or Hank's Balanced Salt Solution (HBSS).
-
Determine cell viability using a trypan blue exclusion assay (should be >95%).
-
Adjust the cell concentration to 1 x 10^7 cells/mL in sterile PBS.
-
3. Tumor Implantation
-
Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).
-
Shave and sterilize the right flank of the mouse.
-
Inject 0.2 mL of the A375 cell suspension (containing 2 x 10^6 cells) subcutaneously into the prepared flank using a 27-gauge needle.
-
Monitor the animals for tumor growth.
4. This compound Formulation and Administration
-
Formulation:
-
Dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) to create a stock solution.
-
For injection, dilute the stock solution in a vehicle such as a mixture of Cremophor EL and saline, or PEG300, Tween 80, and saline. Note: The optimal vehicle should be determined empirically to ensure solubility and minimize toxicity.
-
-
Dosage: 2 mg/mouse (assuming an average mouse weight of 20g, this corresponds to 100 mg/kg).
-
Administration Route: Intraperitoneal (IP) injection is a common route for preclinical efficacy studies.
-
Treatment Schedule:
-
Begin treatment when tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomize animals into control and treatment groups.
-
Administer this compound or vehicle control according to a predetermined schedule (e.g., daily, three times a week) for a specified duration (e.g., 2-3 weeks).
-
5. Efficacy Evaluation
-
Tumor Measurement: Measure tumor dimensions (length and width) with digital calipers two to three times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Body Weight: Monitor and record the body weight of each animal two to three times per week as an indicator of toxicity.
-
Endpoint: Euthanize animals when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study.
-
Data Analysis: Plot mean tumor volume ± SEM for each group over time. Statistical analysis (e.g., t-test, ANOVA) can be used to determine the significance of tumor growth inhibition.
Experimental Workflow Diagram
The following diagram illustrates the experimental workflow for the this compound in vivo mouse model.
Caption: A375 Xenograft Model Workflow.
References
- 1. caymanchem.com [caymanchem.com]
- 2. A SMALL MOLECULE E2F INHIBITOR BLOCKS GROWTH IN A MELANOMA CULTURE MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small-molecule E2F inhibitor blocks growth in a melanoma culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. A375 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. Xenograft models in immunodeficient animals : I. Nude mice: spontaneous and experimental metastasis models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HLM006474 Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
HLM006474 is a small molecule, pan-E2F inhibitor that has demonstrated potential as an anti-cancer agent. It functions by inhibiting the DNA binding of E2F transcription factors, particularly E2F4, leading to a reduction in cell proliferation and an induction of apoptosis in various cancer cell lines.[1][2] The E2F/Rb signaling pathway, a critical regulator of the cell cycle, is frequently dysregulated in cancers such as melanoma and lung cancer, making it a rational target for therapeutic intervention.[1] Preclinical studies using xenograft models are crucial for evaluating the in vivo efficacy and therapeutic potential of compounds like this compound.
These application notes provide a comprehensive overview and detailed protocols for designing and conducting this compound xenograft studies, with a specific focus on the A375 human melanoma cell line.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Assay Type | Endpoint | Result | Reference |
| A375 (Melanoma) | E2F4 DNA Binding | IC50 | 29.8 µM | [1] |
| A375 (Melanoma) | Apoptosis Induction | TUNEL Assay | Increased apoptosis at 40 µM | [3] |
| MDA-MB-231 (Breast) | Apoptosis Induction | TUNEL Assay | Increased apoptosis at 40 µM | [3] |
| MCF-7 (Breast) | Apoptosis Induction | TUNEL Assay | No significant apoptosis at 40 µM | [3] |
| Lung Cancer Cell Lines (Panel of 17) | Growth Inhibition | IC50 | 15.5 - 75.1 µM | [4] |
In Vivo Efficacy of this compound
| Xenograft Model | Dosing | Outcome | Reference |
| A375 (Melanoma) | 2 mg per mouse | Reduced tumor growth | [4] |
| Retinoblastoma (Chx10Cre;Rbfl/fl;p107-/- mice) | 100 mg/kg | Reduced tumor growth | [4] |
Signaling Pathway
The primary mechanism of action of this compound is the disruption of the Cyclin-Dependent Kinase (CDK)/Retinoblastoma (Rb)/E2F signaling pathway. In normal proliferating cells, CDKs phosphorylate Rb, causing it to release E2F transcription factors. Free E2F then activates the transcription of genes necessary for cell cycle progression. This compound intervenes by preventing E2F from binding to DNA, thereby halting this cascade and leading to cell cycle arrest and apoptosis.
CDK/Rb/E2F Signaling Pathway and this compound Inhibition.
Experimental Protocols
A375 Cell Culture
-
Cell Line: A375 human melanoma cell line.
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
A375 Xenograft Model Development
This protocol is a synthesized guideline based on standard practices for A375 xenografts and the available data for this compound.
-
Animal Model:
-
Species: Athymic nude mice (e.g., BALB/c nude) or other immunodeficient strains (e.g., NOD/SCID).
-
Age/Sex: 6-8 weeks old, female.
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
-
-
Cell Preparation and Implantation:
-
Harvest A375 cells during the exponential growth phase.
-
Resuspend cells in sterile, serum-free DMEM or Phosphate-Buffered Saline (PBS) at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by caliper measurements at least twice a week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomize mice into treatment and control groups when tumors reach an average volume of 100-150 mm³.
-
This compound Dosing and Administration
-
Formulation (Suggested):
-
Dissolve this compound in Dimethyl Sulfoxide (DMSO) to create a stock solution.
-
For a final injectable solution, dilute the stock in a vehicle such as a mixture of PEG300, Tween 80, and sterile water or saline. A suggested formulation is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water.[1] Note: The optimal formulation may require further optimization.
-
-
Dosing Regimen:
-
Dose: Based on available data, a starting dose of 2 mg per mouse can be used.[4] Alternatively, a dose of 100 mg/kg can be considered, as used in other models.[4] Dose-response studies are recommended.
-
Route of Administration: Intraperitoneal (i.p.) or oral gavage (p.o.). The optimal route should be determined experimentally.
-
Frequency: Administer daily or every other day for a specified treatment period (e.g., 14-21 days).
-
-
Experimental Groups:
-
Group 1: Vehicle control.
-
Group 2: this compound treatment group.
-
(Optional) Group 3: Positive control (e.g., a standard-of-care chemotherapy for melanoma).
-
Efficacy Evaluation
-
Primary Endpoints:
-
Tumor Volume: Continue to measure tumor volume throughout the study.
-
Tumor Weight: At the end of the study, excise and weigh the tumors.
-
Tumor Growth Inhibition (TGI): Calculate TGI as a percentage.
-
-
Secondary Endpoints:
-
Body Weight: Monitor and record the body weight of each mouse twice a week as an indicator of toxicity.
-
Clinical Observations: Observe mice daily for any signs of distress or toxicity.
-
Survival Analysis: If applicable, monitor survival until a pre-defined endpoint.
-
-
Pharmacodynamic Analysis (Optional):
-
Collect tumor samples at various time points after the last dose to analyze the levels of E2F4 and downstream targets via Western blot or immunohistochemistry to confirm target engagement.
-
Experimental Workflow
Workflow for an this compound A375 Xenograft Study.
References
Application Notes and Protocols for HLM006474 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation, storage, and handling of stock solutions of HLM006474, a pan-inhibitor of the E2F transcription factor family.
Introduction
This compound is a cell-permeable small molecule that inhibits the DNA binding activity of E2F transcription factors, with a reported IC50 of 29.8 µM for E2F4 in A375 melanoma cells.[1][2][3] It functions by disrupting the E2F/DP heterodimer's interaction with DNA, leading to a reduction in the transcription of E2F target genes involved in cell cycle progression and proliferation.[4][5] This inhibitory activity ultimately results in decreased cell viability and induction of apoptosis in various cancer cell lines, making this compound a valuable tool for cancer research and drug development.[2][4][6]
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₅N₃O₂ | [1][3][7] |
| Molecular Weight | 399.48 g/mol | [1][2][7] |
| CAS Number | 353519-63-8 | [1][2][7] |
| Appearance | White to off-white solid | [7][8] |
| Purity | ≥95% (HPLC) | [3][7] |
| Solubility | DMSO: ≥ 1 mg/mL (2.5 mM)[1], 10 mg/mL (25.03 mM)[2], 16.67 mg/mL (41.73 mM)[8], 50 mg/mL[7] Water: <1 mg/mL[2] Ethanol: <1 mg/mL[2] | [1][2][7][8] |
| Storage (Solid) | -20°C for up to 3 years[1][8] | [1][8] |
| Storage (Stock Solution in DMSO) | -80°C for up to 1 year[1][2] or 2 years[8] -20°C for up to 1 month[2] or 3 months[7] | [1][2][7][8] |
| In Vitro IC₅₀ (E2F4 DNA-binding) | 29.8 µM (in A375 cells) | [1][2][9] |
| Typical In Vitro Working Concentrations | 15 - 75 µM | [1][2][8] |
Experimental Protocols
1. Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound (solid powder)
-
Anhydrous/molecular biology grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional, but recommended)[1]
-
Analytical balance
Procedure:
-
Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes to prevent condensation of moisture.
-
Weigh this compound: In a chemical fume hood, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.995 mg of this compound (Molecular Weight = 399.48).
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the weighed this compound powder. For a 10 mM stock, add 1 mL of DMSO for every 3.995 mg of compound.
-
Promote Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, sonication is recommended to aid dissolution.[1] Gentle warming to 37°C for 10-30 minutes may also be employed if necessary, especially for higher concentrations.[8][10]
-
Aliquot for Storage: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will help to avoid repeated freeze-thaw cycles.[2]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1-3 months) or at -80°C for long-term storage (up to 1-2 years).[1][2][7][8]
2. Preparation of Working Solutions
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilute to Working Concentration: Dilute the stock solution to the desired final concentration in your cell culture medium or experimental buffer. For example, to prepare a 40 µM working solution in 1 mL of medium from a 10 mM stock, add 4 µL of the stock solution to 996 µL of medium.
-
Mix Thoroughly: Gently mix the working solution before adding it to your experimental system.
-
Use Immediately: It is recommended to prepare working solutions fresh for each experiment and use them on the same day.
Visualizations
Caption: Workflow for this compound Stock Solution Preparation.
Caption: this compound Mechanism of Action.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. A SMALL MOLECULE E2F INHIBITOR BLOCKS GROWTH IN A MELANOMA CULTURE MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small-molecule E2F inhibitor blocks growth in a melanoma culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. E2F Inhibitor, this compound [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medkoo.com [medkoo.com]
- 10. emulatebio.com [emulatebio.com]
Application Notes and Protocols for HLM006474, an E2F Transcription Factor Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction The E2F family of transcription factors plays a pivotal role in regulating the mammalian cell cycle, and its pathway is frequently disrupted in various cancers.[1][2][3] E2F activity is tightly controlled by the retinoblastoma (Rb) tumor suppressor protein.[3] In many cancer cells, the Rb-E2F pathway is deregulated, leading to uncontrolled cell proliferation.[2][3] HLM006474 is a small molecule, cell-permeable pan-E2F inhibitor identified through a computer-based virtual screen against the crystal structure of the E2F4/DP2 heterodimer.[1][2][4] It has been shown to inhibit the DNA-binding activity of E2F transcription factors, leading to reduced cell proliferation and induction of apoptosis in various cancer cell lines, making it a valuable tool for cancer research and potential therapeutic development.[3][4][5]
Mechanism of Action this compound functions as a pan-E2F inhibitor, disrupting the ability of E2F/DP protein complexes to bind to DNA.[5][6] This inhibition leads to several downstream effects:
-
Loss of E2F DNA-Binding Activity: Treatment with this compound results in a rapid loss of intracellular E2F4 DNA-binding activity within hours.[1][4][5]
-
Downregulation of E2F4 Protein: A notable and unexpected effect of this compound is the significant downregulation of total E2F4 protein levels, which becomes apparent after prolonged exposure (e.g., 24 hours).[1][4][7] This may be due to the inhibition of DNA binding predisposing the E2F4 protein to degradation.[7]
-
Inhibition of E2F Target Genes: The compound blocks the expression of E2F-regulated genes essential for cell cycle progression, such as Cyclin D3.[1][7]
-
Induction of Apoptosis: this compound is a potent inducer of apoptosis, evidenced by PARP cleavage.[1][7] This apoptotic mechanism is distinct from traditional DNA-damaging chemotherapeutic agents like cisplatin and doxorubicin, as it does not induce p53 expression.[1][7]
Data Presentation
Table 1: In Vitro Efficacy of this compound This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | Assay | IC50 Value (µM) | Reference |
| A375 | Melanoma | E2F4 DNA-Binding Inhibition | 29.8 (± 7.6) | [1][5][7][8] |
| SCLC Lines | Small Cell Lung Cancer | Cell Viability | 15 - 75 | [5][8] |
| NSCLC Lines | Non-Small Cell Lung Cancer | Cell Viability | 15 - 75 | [5][8] |
| Various | Broad Array | Cell Proliferation | 5 - 70 | [9] |
Table 2: Cellular Effects of this compound Treatment This table outlines the observed biological effects of this compound on different cell lines at specified concentrations and durations.
| Cell Line(s) | Concentration (µM) | Duration | Observed Effects | Reference |
| A375 | 40 | 9-24 hours | Inhibition of E2F4 DNA-binding, downregulation of E2F4 protein. | [1][7] |
| A375 | 40 | 24 hours | Induction of apoptosis (PARP cleavage, increased sub-G1 DNA content). | [1][7] |
| A375, MDA-MB-231, MCF-7 | 40 | 24 hours | Induction of apoptosis (TUNEL assay). | [1][7] |
| A375 | 40 | 24 hours | Significant reduction in Cyclin D3 protein expression. | [1][7] |
| A375 | 40 | 24 hours | No induction of p53 protein expression. | [1] |
| E2F4+/+ MEFs | 20-60 | 24 hours | Dose-dependent increase in apoptosis (PARP cleavage). | [1][7] |
| E2F4-/- MEFs | 60 | 24 hours | Reduced sensitivity to this compound-induced apoptosis compared to WT. | [1][7] |
| H1299 | 20 | Not Specified | Synergistic effect with paclitaxel. | [8] |
Visualizations
Signaling Pathway and Inhibition Mechanism
Caption: Mechanism of this compound action on the Rb/E2F signaling pathway.
Experimental Workflow for this compound Evaluation
Caption: Workflow for assessing the cellular effects of this compound.
Experimental Protocols
Cell Viability (MTS) Assay
This protocol is for quantifying cell viability following this compound treatment, as mentioned in studies using A375 and other cell lines.[1][7]
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest (e.g., A375 melanoma cells)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Concentrations may range from 0 to 100 µM.[5] Remove the old medium from the wells and add 100 µL of the medium containing the desired this compound concentration. Include vehicle-only (DMSO) wells as a negative control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, 5% CO2, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve to determine the IC50 value.
Apoptosis Assay by PARP Cleavage (Western Blot)
This protocol detects the cleavage of PARP, a hallmark of apoptosis, which is strongly induced by this compound.[1][7]
Materials:
-
6-well cell culture plates
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PARP, anti-cleaved PARP, anti-Actin (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound (e.g., 40 µM) or vehicle control for a specified time (e.g., 12, 18, 24 hours).[1][7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and sonicate briefly.[10]
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.[11]
-
Antibody Incubation: Incubate the membrane with the primary anti-PARP antibody (at the manufacturer's recommended dilution) overnight at 4°C.[10]
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the bands using an imaging system. The appearance of an 89 kDa cleaved PARP fragment indicates apoptosis.
E2F DNA-Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)
EMSA is used to measure the in vitro DNA-binding activity of E2F transcription factors from nuclear extracts, a key assay to confirm this compound's primary mechanism of action.[1][4]
Materials:
-
Nuclear extraction buffer kit
-
Biotin- or ³²P-labeled DNA probe containing a consensus E2F binding site
-
Poly(dI-dC)
-
Binding buffer
-
Native polyacrylamide gel
-
TBE buffer
-
For labeled probes: streptavidin-HRP and chemiluminescent substrate (biotin) or phosphor screen (³²P)
Procedure:
-
Nuclear Extract Preparation: Treat cells (e.g., A375) with various concentrations of this compound (e.g., 20-80 µM) for a set time (e.g., 9 hours).[1][7] Prepare nuclear extracts according to a standard protocol or commercial kit. Determine protein concentration.
-
Binding Reaction: In a microcentrifuge tube, combine 5-10 µg of nuclear extract, 1 µg of poly(dI-dC), the labeled E2F probe, and binding buffer. For inhibitor reactions, pre-incubate the extract with this compound before adding the probe.
-
Incubation: Incubate the reaction mixture at room temperature for 20-30 minutes.
-
Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel. Run the gel in 0.5x TBE buffer at 100-150V at 4°C.
-
Transfer and Detection:
-
Biotin: Transfer the DNA to a nylon membrane, crosslink, and detect using a streptavidin-HRP conjugate and chemiluminescent substrate.
-
³²P: Dry the gel and expose it to a phosphor screen or X-ray film.
-
-
Analysis: A decrease in the intensity of the shifted band (E2F-DNA complex) in this compound-treated samples compared to the control indicates inhibition of DNA binding.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP can be used to determine if this compound treatment reduces the in vivo binding of E2F transcription factors to the promoters of their target genes within intact cells.
Materials:
-
Formaldehyde (for crosslinking)
-
Glycine (for quenching)
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
ChIP-grade antibody against an E2F family member (e.g., E2F1 or E2F4)
-
Normal IgG (as a negative control)
-
Protein A/G magnetic beads or agarose
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification (e.g., phenol-chloroform or a commercial kit)
-
Primers for qPCR targeting a known E2F-regulated promoter (e.g., CCND3) and a negative control region
Procedure:
-
Crosslinking: Treat cultured cells with this compound or vehicle. Add formaldehyde to a final concentration of 1% to the culture medium and incubate for 10 minutes at room temperature to crosslink proteins to DNA.
-
Quenching: Add glycine to a final concentration of 125 mM to quench the formaldehyde.
-
Cell Lysis and Sonication: Harvest and lyse the cells to release nuclei. Resuspend the nuclear pellet and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.[12]
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate a portion of the chromatin with an anti-E2F antibody (or IgG control) overnight at 4°C with rotation.[12] Save a small aliquot of the chromatin as "input."
-
Immune Complex Capture: Add protein A/G beads to the antibody-chromatin mixture and incubate for 1-2 hours to capture the immune complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Crosslinking: Elute the protein-DNA complexes from the beads. Reverse the crosslinks by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.[13]
-
qPCR Analysis: Perform quantitative PCR using the purified DNA from the input, IgG, and E2F IP samples. Use primers specific to the promoter region of an E2F target gene.
-
Data Analysis: Calculate the amount of precipitated DNA as a percentage of the input DNA. A significant reduction in E2F binding at the target promoter in this compound-treated cells compared to the control indicates inhibitor efficacy.
References
- 1. A SMALL MOLECULE E2F INHIBITOR BLOCKS GROWTH IN A MELANOMA CULTURE MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A small-molecule E2F inhibitor blocks growth in a melanoma culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound | TargetMol [targetmol.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. Detection of E2F-DNA Complexes Using Chromatin Immunoprecipitation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying E2F4 Function Using HLM006474
For Researchers, Scientists, and Drug Development Professionals
Introduction
The E2F family of transcription factors plays a pivotal role in the regulation of the mammalian cell cycle, and its deregulation is a hallmark of many cancers.[1] E2F4, a key member of this family, is often involved in cell cycle arrest and tumor suppression. However, its precise functions can be context-dependent. HLM006474 is a small molecule, pan-E2F inhibitor that has been identified as a valuable tool for elucidating the roles of E2F transcription factors, particularly E2F4.[2][3] These application notes provide a comprehensive guide for utilizing this compound to investigate the function of E2F4 in various cellular contexts.
Mechanism of Action of this compound
This compound was identified through a computer-based virtual screen targeting the DNA-binding domain of the E2F4/DP2 heterodimer.[3][4] Its primary mechanism of action is the inhibition of E2F4's ability to bind to DNA, thereby preventing the transcriptional regulation of its target genes.[2][4][5] Studies have shown that treatment with this compound leads to a loss of intracellular E2F4 DNA-binding activity within hours.[3][4][5] Interestingly, prolonged exposure to this compound also results in the downregulation of total E2F4 protein levels, suggesting that inhibiting its DNA-binding activity may mark it for degradation.[4][5] This dual action makes this compound a potent and effective tool for studying E2F4 function.
Cellular Effects of E2F4 Inhibition by this compound
Inhibition of E2F4 by this compound has been shown to induce a range of cellular effects, including:
-
Reduction in Cell Proliferation: By inhibiting E2F4, this compound can arrest the cell cycle, primarily at the G2/M phase, leading to a decrease in cell proliferation.[2][6]
-
Induction of Apoptosis: this compound is a potent inducer of apoptosis in various cancer cell lines.[3][4] This effect is, at least in part, dependent on E2F4, as E2F4-null mouse embryonic fibroblasts are less sensitive to the apoptosis-inducing activity of the compound.[3][4] The induction of apoptosis by this compound appears to be distinct from that of traditional chemotherapeutic agents like cisplatin and doxorubicin.[3][4]
-
Downregulation of E2F Target Genes: Treatment with this compound leads to the decreased expression of known E2F target genes, such as cyclin D3.[4]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (E2F4 DNA Binding) | A375 (Melanoma) | 29.8 µM | [2] |
| Biological IC50 (Cell Viability) | Small Cell Lung Cancer (SCLC) Lines | 15 - 75 µM | [2] |
| Non-Small Cell Lung Cancer (NSCLC) Lines | 15 - 75 µM | [2] | |
| Broad array of cell lines | 5 - 70 µM | [6] | |
| Effective Concentration for Apoptosis Induction | A375, MD-MBA-231 | 40 µM | [4] |
| Concentration for E2F4 DNA Binding Inhibition in vivo | A375 | 40 µM | [4] |
Signaling Pathway and Experimental Workflow
Caption: CDK/Rb/E2F4 signaling and this compound inhibition.
Caption: Workflow for this compound and E2F4 studies.
Experimental Protocols
Note: These are generalized protocols and should be optimized for your specific cell lines and experimental conditions.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or 10 cm dishes) at a density that will allow for logarithmic growth during the experiment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to the desired final concentrations (e.g., 10, 20, 40, 60, 80 µM).[7] Include a DMSO-only vehicle control.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 9, 12, 18, 24 hours).[4][5]
Electrophoretic Mobility Shift Assay (EMSA) for E2F4 DNA Binding
This protocol is adapted from standard EMSA procedures and is tailored for analyzing the effect of this compound.
-
Nuclear Extract Preparation:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer and isolate the nuclei.
-
Extract nuclear proteins using a high-salt buffer.
-
Determine the protein concentration of the nuclear extracts using a Bradford or BCA assay.
-
-
Probe Labeling:
-
Synthesize a double-stranded DNA oligonucleotide containing a consensus E2F binding site.
-
Label the probe with biotin or a radioactive isotope (e.g., ³²P).
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine the following on ice:
-
2-5 µg of nuclear extract
-
1 µL of poly(dI-dC) (a non-specific competitor DNA)
-
2 µL of 5X binding buffer
-
Nuclease-free water to a final volume of 9 µL
-
-
Incubate on ice for 5 minutes.
-
Add 1 µL of the labeled probe.
-
Incubate at room temperature for 20-30 minutes.
-
-
Electrophoresis:
-
Load the samples onto a non-denaturing polyacrylamide gel (4-6%).
-
Run the gel in 0.5X TBE buffer at a constant voltage (e.g., 100-120V) at 4°C.
-
-
Detection:
-
Transfer the DNA-protein complexes from the gel to a nylon membrane.
-
Detect the labeled probe using a method appropriate for the label (e.g., chemiluminescence for biotin, autoradiography for ³²P).
-
Western Blotting for Protein Expression
This protocol allows for the analysis of E2F4, its target genes (e.g., Cyclin D3), and apoptosis markers (e.g., cleaved PARP).
-
Cell Lysis:
-
Following this compound treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies against E2F4, Cyclin D3, PARP (full-length and cleaved), and a loading control (e.g., actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
MTT Assay for Cell Viability
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in Protocol 1.
-
-
MTT Addition:
-
After the desired incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
-
Cell Preparation and Treatment:
-
Grow and treat cells with this compound on coverslips or in chamber slides.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.
-
-
TUNEL Reaction:
-
Incubate the cells with a TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTP for 60 minutes at 37°C in a humidified chamber.
-
-
Staining and Imaging:
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
-
Conclusion
This compound is a valuable chemical probe for investigating the multifaceted functions of E2F4. By employing the protocols and guidelines outlined in these application notes, researchers can effectively dissect the role of E2F4 in cell cycle regulation, apoptosis, and cancer biology. The provided quantitative data and experimental workflows offer a solid foundation for designing and executing robust studies in this area.
References
- 1. Electrophoretic Mobility Shift Assay (EMSA) [bio-protocol.org]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - CZ [thermofisher.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Western Blot Protocol | Proteintech Group [ptglab.com]
- 7. The Procedure of Electrophoretic Mobility Shift Assay (EMSA) - Creative Proteomics [iaanalysis.com]
Troubleshooting & Optimization
HLM006474 Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HLM006474. The information focuses on understanding and mitigating potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule pan-inhibitor of the E2F family of transcription factors.[1][2][3] It was identified through a computer-based virtual screen designed to find molecules that disrupt the interaction between the E2F4/DP2 heterodimer and DNA.[4][5][6][7] The primary on-target effect is the inhibition of E2F4 DNA-binding activity, which subsequently leads to a reduction in the proliferation of cancer cells and an increase in apoptosis.[1][4][6]
Q2: What is the evidence for this compound having off-target effects?
While specific, non-E2F off-targets of this compound are not extensively documented in published literature, several pieces of evidence suggest their existence. Notably, mouse embryonic fibroblasts deficient in E2F4 (E2F4-null MEFs) are less sensitive to this compound but still exhibit a response, indicating that the compound acts on targets other than E2F4.[4][7] As a "pan-E2F inhibitor," it is also known to inhibit other members of the E2F family, such as E2F1 and E2F2, which could be considered off-target effects depending on the specific research context.[8]
Q3: At what concentration should I use this compound to minimize off-target effects?
Most studies have utilized this compound at a concentration of 40 µM.[2][4] This concentration is just above the IC50 for E2F4 DNA-binding inhibition (29.8 µM in A375 cells) and is suggested to limit off-target effects.[2][4] However, the optimal concentration will be cell-line dependent and should be determined empirically. It is recommended to perform a dose-response curve to identify the lowest effective concentration that achieves the desired on-target effect in your experimental system.
Q4: Are there any known kinase inhibitory activities of this compound?
Currently, there is no publicly available, comprehensive kinase profiling data for this compound. Given its chemical structure, off-target kinase activity is a possibility. Researchers encountering unexpected phenotypic changes, particularly those related to known kinase signaling pathways, may consider performing a kinase selectivity panel to investigate this.
Troubleshooting Guides
Problem 1: Unexpected Cell Proliferation or Survival
Symptoms:
-
Instead of the expected decrease in cell viability, you observe a negligible effect or even a slight increase in cell proliferation at certain concentrations.
-
The apoptotic response is significantly lower than reported in the literature for similar cell lines.
Potential Cause:
-
Off-target activation of pro-survival pathways: this compound could be indirectly activating a pro-growth or anti-apoptotic pathway. For instance, by displacing repressive E2F complexes from certain promoters, it might paradoxically lead to the transcription of some E2F-regulated genes.[9]
-
Cell-line specific resistance mechanisms: The cell line you are using may have intrinsic or acquired resistance to E2F inhibition or may be highly dependent on pathways unaffected by this compound.
Troubleshooting Steps:
-
Confirm On-Target Activity: Before investigating off-target effects, verify that this compound is inhibiting E2F4 in your system.
-
Analyze Expression of Other E2F Family Members: Determine if this compound is affecting other E2Fs.
-
Experiment: Use qRT-PCR or Western Blot to measure the expression levels of E2F1, E2F2, and E2F3.
-
-
Broad Spectrum Kinase Inhibitor Co-treatment: To test for the involvement of off-target kinase activity, co-treat cells with this compound and a panel of broad-spectrum kinase inhibitors. If a particular combination reverses the unexpected phenotype, it may point towards a specific kinase family being involved.
-
Perform a Kinase Selectivity Screen: If you have access to the resources, subject this compound to a commercial kinase profiling service to identify potential off-target kinases.
Problem 2: Inconsistent Results Between Different Cell Lines
Symptoms:
-
This compound induces apoptosis in one cell line (e.g., A375, MDA-MB-231) but not in another (e.g., MCF-7), even at similar concentrations.[8]
Potential Cause:
-
Different dependencies on the E2F pathway: The cell lines may have varying levels of reliance on the E2F signaling axis for proliferation and survival.
-
Presence or absence of specific off-targets: The expression profile of potential off-target proteins may differ significantly between cell lines.
-
Differentiation state and genetic background: The overall cellular context can influence the response to a targeted inhibitor.
Troubleshooting Steps:
-
Characterize the E2F Pathway in Your Cell Lines:
-
Experiment: Perform Western blots to determine the baseline protein levels of key pathway components like Rb, p16, Cyclin D1, CDK4/6, E2F1, and E2F4 in each cell line.
-
-
Assess On-Target Potency Across Cell Lines:
-
Experiment: Generate dose-response curves for this compound in each cell line, measuring both inhibition of E2F4 DNA binding (EMSA) and effects on cell viability (e.g., MTS or CellTiter-Glo assay). This will help determine if the intrinsic potency of the compound differs.
-
-
Comparative Transcriptomics/Proteomics:
-
Experiment: If the discrepancy is critical to your research, consider performing RNA-seq or proteomic analysis on the different cell lines treated with this compound to identify differentially regulated pathways that could explain the divergent responses.
-
Quantitative Data Summary
| Parameter | Value | Cell Line | Comments | Reference |
| IC50 (E2F4 DNA Binding) | 29.8 µM (± 7.6 µM) | A375 | This is the concentration for 50% inhibition of the on-target activity in vivo. | [4] |
| Biological IC50 (Cell Viability) | 15 - 75 µM | SCLC and NSCLC lines | The effective concentration to reduce cell viability varies across different lung cancer cell lines. | [1] |
| Concentration for Apoptosis Induction | 40 µM | A375, MDA-MB-231 | This concentration has been shown to induce apoptosis in sensitive cell lines. | [8] |
| Concentration for E2F1/E2F2 Inhibition | 40 µM | A375 | At this concentration, inhibition of DNA binding for E2F1 and E2F2 was also observed. | [8] |
Key Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA) for E2F4 DNA-Binding Activity
This protocol is a general guideline and should be optimized for your specific experimental conditions.
a. Nuclear Extract Preparation:
-
Harvest approximately 1x10^7 cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in 400 µL of hypotonic buffer (10 mM HEPES pH 7.9, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, and protease inhibitors).
-
Incubate on ice for 15 minutes.
-
Add 25 µL of 10% NP-40 and vortex for 10 seconds.
-
Centrifuge at 12,000 x g for 1 minute at 4°C.
-
Collect the supernatant (cytoplasmic fraction) if needed, and resuspend the nuclear pellet in 50 µL of high-salt extraction buffer (20 mM HEPES pH 7.9, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 25% glycerol, 0.5 mM DTT, and protease inhibitors).
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the nuclear proteins. Determine protein concentration using a Bradford or BCA assay.
b. EMSA Reaction:
-
In a final volume of 20 µL, combine the following in order:
-
5x EMSA binding buffer (e.g., 100 mM Tris-HCl pH 7.5, 250 mM KCl, 5 mM DTT, 50% glycerol)
-
1 µg of poly(dI-dC) as a non-specific competitor.
-
5-10 µg of nuclear extract.
-
Nuclease-free water to 20 µL.
-
-
Incubate at room temperature for 10 minutes.
-
Add 1 µL of a labeled double-stranded oligonucleotide probe containing the E2F consensus binding site (e.g., labeled with ³²P or a fluorescent tag).
-
Incubate at room temperature for 20 minutes.
-
Add 2 µL of 10x loading dye.
-
Load the samples onto a pre-run 5% non-denaturing polyacrylamide gel in 0.5x TBE buffer.
-
Run the gel at 150-200V at 4°C.
-
Dry the gel (for radioactive probes) and expose it to X-ray film or a phosphorimager screen. For fluorescent probes, image the gel on an appropriate scanner.
Western Blot for E2F4 and Downstream Targets
This is a general protocol; antibody dilutions and incubation times should be optimized.
a. Sample Preparation:
-
Treat cells with this compound for the desired time points.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and protease/phosphatase inhibitors).
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
b. Electrophoresis and Transfer:
-
Load samples onto an SDS-PAGE gel (the percentage of which depends on the molecular weight of the target proteins).
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
c. Immunodetection:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane with a primary antibody against your target protein (e.g., anti-E2F4, anti-PARP, anti-Actin) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the E2F4/DP complex, affecting proliferation and apoptosis.
Experimental Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Logical Relationship Diagram
Caption: Relationship between on-target/off-target effects and experimental outcomes.
References
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.upenn.edu [med.upenn.edu]
- 6. A SMALL MOLECULE E2F INHIBITOR BLOCKS GROWTH IN A MELANOMA CULTURE MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small-molecule E2F inhibitor blocks growth in a melanoma culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. E2F Inhibition Synergizes with Paclitaxel in Lung Cancer Cell Lines | PLOS One [journals.plos.org]
Technical Support Center: HLM006474 In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing HLM006474 in vitro. The information is designed to facilitate experimental design, troubleshoot common issues, and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule, pan-E2F inhibitor.[1] Its primary mechanism of action is the inhibition of the DNA-binding activity of E2F transcription factors, with a notable inhibitory concentration (IC50) of 29.8 µM for E2F4 in A375 melanoma cells.[1][2] By preventing E2F from binding to the promoter regions of its target genes, this compound disrupts the cell cycle, leading to a reduction in cell proliferation and the induction of apoptosis.[1] This compound targets the CDK/Rb/E2F signaling pathway, which is frequently dysregulated in various cancers.[1]
Q2: What are the expected effects of this compound on cancer cells in vitro?
A2: In vitro, this compound has been demonstrated to induce a dose-dependent decrease in cell viability across a range of cancer cell lines.[1] Key effects include:
-
Reduced Cell Proliferation: Inhibition of E2F activity leads to cell cycle arrest.[1]
-
Induction of Apoptosis: The compound triggers programmed cell death, which can be observed through markers like PARP cleavage.[3] The apoptotic mechanism of this compound is distinct from that of traditional DNA-damaging chemotherapeutic agents like cisplatin and doxorubicin.[4]
-
Downregulation of E2F Target Genes: Treatment leads to a decrease in the protein levels of E2F4 and its downstream targets.[1]
Q3: In which cancer cell lines has this compound shown activity?
A3: this compound has demonstrated efficacy in a variety of cancer cell lines, including:
It is important to note that the sensitivity to this compound can vary between cell lines.[1]
Q4: How should I prepare and store this compound for in vitro use?
A4: this compound is soluble in DMSO.[2] For stock solutions, it is recommended to dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10-20 mM. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration immediately before use.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro experiments with this compound.
Issue 1: Higher than expected cytotoxicity in control (vehicle-treated) cells.
-
Possible Cause: Solvent toxicity. High concentrations of DMSO can be toxic to cells.
-
Troubleshooting Steps:
-
Verify DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is consistent across all wells and does not exceed 0.5%. A pilot experiment to determine the tolerance of your specific cell line to DMSO is recommended.
-
Use High-Quality DMSO: Use anhydrous, cell culture grade DMSO.
-
Consistent Vehicle Control: Include a vehicle control (medium with the same final concentration of DMSO as the this compound-treated wells) in every experiment.
-
Issue 2: Inconsistent or non-reproducible IC50 values.
-
Possible Causes:
-
Variations in cell seeding density.
-
Differences in compound incubation time.
-
Cell line instability or high passage number.
-
Inaccurate serial dilutions.
-
-
Troubleshooting Steps:
-
Optimize Cell Seeding Density: Perform a preliminary experiment to determine the optimal seeding density for your cell line. Cells should be in the logarithmic growth phase at the time of treatment and should not become over-confluent in the control wells by the end of the assay.
-
Standardize Incubation Time: Use a consistent incubation time for all experiments. For a highly cytotoxic compound like this compound, a shorter incubation time (e.g., 24-48 hours) may be necessary to capture the desired effect without complete cell death.
-
Use Low Passage Cells: Work with cells at a low passage number and ensure they are healthy and have a consistent doubling time.
-
Careful Pipetting: Ensure accurate and consistent pipetting when preparing serial dilutions and adding reagents.
-
Issue 3: Difficulty in obtaining reliable data from downstream assays due to high levels of cell death.
-
Possible Cause: The potent cytotoxic nature of this compound leads to rapid and extensive cell death, making it challenging to collect sufficient viable cells for assays like Western blotting or EMSA.
-
Troubleshooting Steps:
-
Time-Course Experiment: Conduct a time-course experiment to identify the optimal time point for your assay. This will be a balance between allowing the compound to exert its effect and having enough viable cells for analysis. For example, inhibition of E2F4 DNA-binding activity can be observed within 9 hours of treatment.[4]
-
Concentration Optimization: Use a lower concentration of this compound that still elicits a measurable biological response without causing overwhelming cell death within the experimental timeframe.
-
Assay Selection: For highly cytotoxic conditions, consider assays that measure endpoints in dead or dying cells, such as TUNEL for DNA fragmentation or measuring cleaved PARP.
-
Data Presentation
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | IC50 Value | Reference |
| A375 | Melanoma | EMSA | Inhibition of E2F4 DNA binding | 29.8 µM | [1] |
| SCLC & NSCLC | Lung Cancer | Cell Viability | Reduction in cell viability | 15 - 75 µM | [1] |
| A375 | Melanoma | Apoptosis | Induction of apoptosis | 40 µM (concentration tested) | [2] |
| MDA-MB-231 | Breast Cancer | Apoptosis | Induction of apoptosis | 40 µM (concentration tested) | [2] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures and should be optimized for your specific cell line and experimental conditions.
-
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT and add 100-150 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Detection of Apoptosis by Western Blot for Cleaved PARP
This protocol provides a general guideline for detecting PARP cleavage, a hallmark of apoptosis.
-
Materials:
-
This compound
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved PARP
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound for the optimized time period.
-
Harvest cells by scraping and wash with ice-cold PBS.
-
Lyse the cell pellet with lysis buffer on ice.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved PARP overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe for a loading control.
-
Mandatory Visualizations
Caption: this compound inhibits the CDK/Rb/E2F signaling pathway.
Caption: General workflow for in vitro testing of this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
HLM006474 Technical Support Center: Troubleshooting Inconsistent Results
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results during experiments with HLM006474. This compound is a pan-E2F inhibitor that has been shown to reduce cell proliferation and induce apoptosis in various cancer cell lines by inhibiting the DNA-binding activity of E2F transcription factors, particularly E2F4.[1][2] However, the effects of this compound can vary significantly depending on the cell line and experimental conditions.[2] This guide offers troubleshooting strategies and detailed protocols to help you achieve more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing variable IC50 values for this compound in my experiments?
A1: It is a known characteristic of this compound to exhibit a wide range of biological IC50 values, typically between 15 and 75 µM, across different cell lines.[3] This variability is attributed to the differing genetic backgrounds and dependencies on the CDK/Rb/E2F signaling pathway among cell lines. For instance, the A375 melanoma cell line has a reported IC50 of 29.8 µM for the inhibition of E2F4 DNA-binding activity.[1] It is crucial to determine the optimal concentration for each cell line empirically.
Q2: I'm not observing the expected level of apoptosis after this compound treatment. What could be the reason?
A2: The induction of apoptosis by this compound is cell-line dependent and the mechanism of apoptosis is distinct from that of traditional DNA-damaging chemotherapeutic agents.[2] Some cell lines may be less sensitive to the apoptosis-inducing effects of this compound. Additionally, the experimental model can influence the outcome; for example, one study noted significant apoptosis in 2D culture of A375 cells, but not in a 3D culture model. It's possible that in some contexts, the primary effect of this compound is the inhibition of proliferation rather than the induction of apoptosis.
Q3: My Western blot results for E2F4 protein levels are inconsistent after this compound treatment. What should I check?
A3: this compound has been shown to lead to the downregulation of total E2F4 protein, but the timing of this effect can vary.[1] Inhibition of E2F4 DNA-binding activity can be observed within hours of treatment, while the decrease in total E2F4 protein may become apparent only after longer exposure, such as 24 hours.[1] Ensure your time-course experiments are designed to capture both the early inhibition of activity and the later protein downregulation. Consistent cell lysis, protein quantification, and loading are also critical for reliable Western blot results.
Troubleshooting Guide
Inconsistent results with this compound often stem from its inherent biological variability and the specific experimental setup. This guide provides a systematic approach to troubleshooting common issues.
Problem 1: High Variability in Cell Viability/Proliferation Assays
| Potential Cause | Recommended Solution |
| Cell Line Heterogeneity | Different cell lines have varying sensitivity to this compound. It is essential to perform a dose-response curve for each new cell line to determine the optimal concentration range. |
| Inconsistent Seeding Density | Ensure a consistent number of cells are seeded in each well. Variations in starting cell number will lead to significant differences in final viability readings. |
| Edge Effects in Multi-well Plates | Wells on the periphery of the plate are prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outer wells or ensure proper humidification during incubation. |
| Inaccurate Drug Concentration | Prepare fresh dilutions of this compound from a stock solution for each experiment. Verify the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%). |
Problem 2: Lack of Expected Downstream Effects (e.g., decreased Cyclin D3)
| Potential Cause | Recommended Solution |
| Suboptimal Treatment Time | The downstream effects of E2F inhibition, such as changes in protein expression of target genes like Cyclin D3, may take time to become apparent. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration. |
| Cell Line Resistance | The genetic makeup of the cell line, such as mutations in the Rb pathway, can confer resistance to E2F inhibitors. Consider using a positive control cell line known to be sensitive to this compound, such as A375, to validate your experimental setup. |
| Inefficient Protein Extraction or Detection | Optimize your Western blot protocol to ensure efficient lysis and detection of the target protein. Use appropriate loading controls to normalize for protein loading. |
Experimental Protocols
Cell Viability (MTS) Assay
This protocol is for determining the effect of this compound on cell viability using a 96-well plate format.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test is 0-100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for E2F4
This protocol describes the detection of E2F4 protein levels by Western blot following this compound treatment.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against E2F4
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control for the specified time (e.g., 24 hours).
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding an appropriate volume of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-E2F4 antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip and re-probe the membrane for a loading control or run a parallel gel.
Quantitative Data Summary
The following table summarizes the reported IC50 values of this compound in various cancer cell lines. This data highlights the cell-line-dependent efficacy of the compound.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A375 | Melanoma | 29.8 | [1] |
| SCLC cell lines | Small Cell Lung Cancer | 15 - 75 | [3] |
| NSCLC cell lines | Non-Small Cell Lung Cancer | 15 - 75 | [3] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the CDK/Rb/E2F signaling pathway targeted by this compound and a typical experimental workflow for assessing its effects.
Caption: The CDK/Rb/E2F signaling pathway and the inhibitory action of this compound.
Caption: A standard experimental workflow for evaluating the effects of this compound.
References
Technical Support Center: HLM006474 Treatment Duration Optimization
Welcome to the technical support center for HLM006474, a pan-E2F inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the treatment duration of this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the E2F family of transcription factors.[1][2] It functions by inhibiting the DNA-binding activity of E2F transcription factors, particularly E2F4, which is the most abundant member of the E2F family.[1][3] This inhibition leads to a reduction in the transcription of genes required for cell cycle progression and proliferation, ultimately resulting in decreased cell proliferation and an induction of apoptosis in various cancer cell lines.[1][3]
Q2: How quickly can I expect to see an effect after treating cells with this compound?
A2: The onset of the effect of this compound is relatively rapid. In A375 melanoma cells treated with a 40 µM single dose, inhibition of E2F4 DNA-binding activity becomes apparent as early as 9 hours post-treatment and persists for up to 24 hours.[3] A decrease in the total E2F4 protein levels is typically observed by 24 hours.[3] Significant apoptosis, as measured by PARP cleavage and sub-G1 DNA content, can be detected starting around 9-12 hours after treatment.[3]
Q3: What is a good starting concentration for this compound in my cell-based assays?
A3: A concentration of 40 µM is a commonly used and effective starting point for many cancer cell lines, as it is just above the IC50 for E2F4 inhibition in A375 cells (29.8 µM).[4][5] However, the optimal concentration is cell-line dependent, with biological IC50 values for cell viability ranging from 15 to 75 µM across different lung cancer cell lines.[6] We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line.
Q4: How long should I treat my cells with this compound to observe a significant effect?
A4: For short-term assays, a treatment duration of 24 hours is often sufficient to observe significant effects on E2F4 activity, cell proliferation, and apoptosis.[3] For longer-term experiments, such as those assessing clonogenic survival or the development of resistance, continuous exposure for several days may be necessary. In a three-dimensional skin reconstruction model with A375 cells, treatment was carried out for up to 20 days.[3] The optimal duration will depend on the specific research question and the cell line being used.
Q5: Is this compound effective in drug-resistant cancer cell lines?
A5: Yes, studies have shown that melanoma cell lines with multiple drug resistance are also sensitive to treatment with this compound.[3] This suggests that this compound may be a valuable tool for studying and potentially overcoming some forms of chemotherapy resistance.
Q6: What are the known mechanisms of resistance to E2F inhibitors like this compound?
A6: While specific studies on acquired resistance to this compound are limited, mechanisms of resistance to other E2F-targeting therapies can involve the upregulation of pro-survival pathways that bypass the need for E2F-mediated transcription. Additionally, increased expression of drug efflux pumps, such as those from the ABC transporter family, could potentially reduce the intracellular concentration of the inhibitor.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| No significant decrease in cell viability observed. | Suboptimal concentration: The concentration of this compound may be too low for the specific cell line. | Perform a dose-response experiment with a range of concentrations (e.g., 10 µM to 100 µM) to determine the IC50 for your cell line. |
| Short treatment duration: The treatment time may be insufficient to induce a significant effect. | Conduct a time-course experiment, treating cells for 24, 48, and 72 hours to identify the optimal treatment duration. | |
| Cell line insensitivity: Some cell lines may be inherently less sensitive to E2F inhibition. | Confirm that the cell line has a dysregulated Rb/E2F pathway. Cell lines with intact Rb function may be less sensitive. | |
| High variability in experimental replicates. | Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. | Ensure a homogenous cell suspension and use a multichannel pipette for seeding to improve consistency. |
| Compound instability: this compound may degrade in the cell culture medium over long incubation times. | For experiments longer than 24-48 hours, consider replenishing the medium with fresh this compound. | |
| Difficulty detecting apoptosis. | Incorrect timing of the assay: Apoptosis is a dynamic process, and the assay may have been performed too early or too late. | Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the peak of apoptotic activity for your cell line and treatment conditions. |
| Insensitive apoptosis assay: The chosen method may not be sensitive enough to detect the level of apoptosis in your experiment. | Consider using a more sensitive method, such as a TUNEL assay or a caspase-3/7 activity assay, and ensure you have appropriate positive controls. | |
| Unexpected cell cycle arrest in a different phase than G2/M. | Cell line-specific effects: The cellular response to E2F inhibition can vary between different cell types. | Carefully analyze the cell cycle distribution at multiple time points to understand the kinetics of cell cycle arrest in your specific model. |
Data Presentation
This compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A375 | Melanoma | 29.8 |
| A549 | NSCLC | 31.80 |
| NCI-H1299 | NSCLC | 27.30 |
| NCI-H1650 | NSCLC | 34.00 |
| NCI-H1975 | NSCLC | 44.30 |
| NCI-H292 | NSCLC | 28.90 |
| NCI-H358 | NSCLC | 19.10 |
| NCI-H441 | NSCLC | 15.50 |
| NCI-H661 | NSCLC | 23.00 |
| DMS-79 | SCLC | 22.30 |
| SCLC-16HC | SCLC | 24.90 |
| SCLC-16HV | SCLC | 51.40 |
| SCLC-86M1 | SCLC | 15.70 |
| DMS114 | SCLC | 23.80 |
| NCI-H209 | SCLC | 21.90 |
| NCI-H69 | SCLC | 53.70 |
| NCI-H82 | SCLC | 21.30 |
| NCI-N417 | SCLC | 75.10 |
NSCLC: Non-Small Cell Lung Cancer, SCLC: Small Cell Lung Cancer Data sourced from[7]
Time-Course Effects of this compound (40 µM) in A375 Melanoma Cells
| Time (Hours) | E2F4 DNA-Binding Activity | Total E2F4 Protein Level | Apoptosis (Sub-G1 Content) |
| 0 | Baseline | Baseline | Baseline |
| 3 | No significant change | No significant change | No significant change |
| 6 | No significant change | No significant change | Slight increase |
| 9 | Inhibition apparent | No significant change | Significant increase |
| 12 | Inhibition persists | Starting to decrease | Significant increase |
| 18 | Inhibition persists | Decreased | Significant increase |
| 24 | Inhibition persists | Significantly decreased | Plateau or further increase |
Data synthesized from[3]
Experimental Protocols
Cell Viability Assay (MTS Assay)
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis for E2F4 and PARP Cleavage
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE: Separate the protein samples on a 10-12% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against E2F4 (e.g., Santa Cruz Biotechnology, sc-1082) and PARP (e.g., Cell Signaling Technology, #9542) overnight at 4°C with gentle agitation. Also, probe for a loading control like β-actin or GAPDH.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Detection by TUNEL Assay
-
Cell Preparation: Culture and treat cells on sterile glass coverslips.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 25 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.2% Triton X-100 in PBS for 5 minutes.
-
TUNEL Reaction: Wash the cells with PBS and perform the TUNEL assay according to the manufacturer's instructions (e.g., using a kit like the Apo-BrdU TUNEL Assay Kit from BD Pharmingen). This typically involves an equilibration step followed by incubation with the TdT reaction mix.
-
Staining and Mounting: After the TUNEL reaction and subsequent washes, counterstain the nuclei with DAPI or propidium iodide. Mount the coverslips onto microscope slides.
-
Microscopy: Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence, indicating DNA fragmentation.
-
Quantification: Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive cells relative to the total number of cells in several random fields.
Mandatory Visualizations
Caption: this compound inhibits the E2F/DP complex, blocking cell cycle progression and inducing apoptosis.
Caption: Workflow for determining cell viability and IC50 of this compound using an MTS assay.
Caption: Troubleshooting logic for addressing a lack of effect of this compound on cell viability.
References
- 1. A small-molecule E2F inhibitor blocks growth in a melanoma culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20110053977A1 - Small molecule e2f inhibitor - Google Patents [patents.google.com]
- 3. A SMALL MOLECULE E2F INHIBITOR BLOCKS GROWTH IN A MELANOMA CULTURE MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Item - this compound IC50 values across various cell types. - figshare - Figshare [figshare.com]
HLM006474 In Vivo Studies Technical Support Center
Welcome to the technical support center for HLM006474 in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully designing and executing their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Formulation and Administration
Q1: I am having difficulty dissolving this compound for my in vivo study. What are the recommended solvents and formulation strategies?
A1: this compound is known to have low aqueous solubility, which presents a significant challenge for in vivo administration. Here are some troubleshooting strategies:
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Initial Solvent: this compound is soluble in DMSO.[1] A stock solution can be prepared in DMSO, but direct injection of high concentrations of DMSO can be toxic to animals. Therefore, further dilution in a vehicle suitable for in vivo use is necessary.
-
-
Dissolve this compound in a minimal amount of DMSO.
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Add a biocompatible co-solvent such as PEG300 and mix thoroughly.
-
Incorporate a surfactant like Tween 80 to improve stability and prevent precipitation.
-
Finally, add saline or PBS to reach the desired final concentration. It is crucial to perform a small-scale pilot formulation to check for precipitation before preparing the bulk solution for animal studies.
-
-
Alternative Strategies: For compounds with poor solubility, several advanced formulation strategies can be considered to improve bioavailability:
-
Particle Size Reduction: Micronization or nanonization increases the surface area of the drug, which can enhance the dissolution rate.[2]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating this compound in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) or liposomes can improve solubility and absorption.[2][3]
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can improve its dissolution properties.[4][5]
-
Q2: What is a good starting dose for my in vivo efficacy studies?
A2: The optimal dose of this compound will depend on the animal model and the tumor type. However, based on published studies, here are some starting points:
-
In a retinoblastoma-prone mouse model (Chx10Cre;Rbfl/fl;p107-/-), this compound was effective at reducing tumor growth when administered at a dose of 100 mg/kg .[1]
-
In an A375 melanoma mouse xenograft model, a dose of 2 mg per mouse was used.[1]
It is highly recommended to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose for your specific model.
Mechanism of Action and Target Engagement
Q3: What is the mechanism of action of this compound?
A3: this compound is a pan-E2F inhibitor .[6][7] Its primary mechanism of action is to inhibit the DNA binding of E2F transcription factors.[6] This leads to a reduction in the transcription of E2F target genes, which are crucial for cell cycle progression and proliferation.[8][9] Additionally, prolonged exposure to this compound has been shown to lead to the downregulation of total E2F4 protein.[8][9] The inhibition of the E2F pathway ultimately results in reduced cell proliferation and an increase in apoptosis in cancer cells.[6]
Q4: How can I confirm that this compound is engaging its target in my in vivo study?
A4: To confirm target engagement in vivo, you can assess the downstream effects of E2F inhibition in your tumor samples. Recommended methods include:
-
Western Blotting: Analyze tumor lysates for a decrease in the protein levels of E2F4 and known E2F target genes.[8][9]
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Immunohistochemistry (IHC): Stain tumor sections for E2F4 to visually assess the reduction in its expression in treated animals compared to the control group.
-
RT-qPCR: Measure the mRNA levels of E2F target genes in tumor samples to confirm transcriptional repression.
Experimental Protocols
Western Blotting for E2F4 and Downstream Targets
-
Tumor Homogenization: Excise tumors from control and this compound-treated animals and snap-freeze them in liquid nitrogen. Homogenize the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF membrane.
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Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against E2F4 or another E2F target gene overnight at 4°C. The next day, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as β-actin or GAPDH, to normalize the results.
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 (E2F4 DNA Binding) | A375 | 29.8 µM | [6] |
| Biological IC50 (Cell Viability) | SCLC and NSCLC lines | 15 - 75 µM | [6] |
| In Vivo Model | Dose | Outcome | Reference |
| Retinoblastoma-prone mice | 100 mg/kg | Reduced tumor growth | [1] |
| A375 melanoma xenograft | 2 mg/mouse | Reduced tumor growth | [1] |
Visualizations
Signaling Pathway of this compound
References
- 1. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.umcs.pl [journals.umcs.pl]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. A SMALL MOLECULE E2F INHIBITOR BLOCKS GROWTH IN A MELANOMA CULTURE MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A small-molecule E2F inhibitor blocks growth in a melanoma culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to E2F Inhibition: A Performance Analysis of HLM006474 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the E2F inhibitor HLM006474 with other compounds that target the E2F signaling pathway. The objective is to present a clear, data-driven analysis of their performance, supported by experimental evidence, to aid in research and development decisions.
Mechanism of Action: Direct vs. Indirect E2F Inhibition
The transcription factor E2F is a critical regulator of the cell cycle, and its dysregulation is a hallmark of many cancers.[1] E2F activity is tightly controlled by the retinoblastoma (Rb) tumor suppressor protein.[2] In its hypophosphorylated state, Rb binds to E2F, repressing its transcriptional activity.[2] Phosphorylation of Rb by cyclin-dependent kinases (CDKs), primarily CDK4 and CDK6, leads to the release of E2F, allowing it to activate the transcription of genes required for S-phase entry and cell cycle progression.[2]
This compound is a small molecule that functions as a pan-E2F inhibitor . Its primary mechanism of action is the inhibition of E2F4 DNA-binding activity .[3][4] Furthermore, treatment with this compound leads to the downregulation of total E2F4 protein , contributing to its sustained biological effect.[5][6] This direct targeting of E2F provides a distinct therapeutic strategy compared to indirect inhibitors that act upstream in the pathway.
Alternative strategies for E2F inhibition primarily involve targeting the upstream regulators of the Rb-E2F axis, such as CDK4 and CDK6, or modulating chromatin accessibility through histone deacetylase (HDAC) inhibition.
Performance Comparison: Quantitative Data
The following tables summarize the available quantitative data for this compound and a selection of alternative E2F inhibitors. It is important to note that direct head-to-head comparisons in the same experimental systems are limited, and IC50 values can vary significantly based on the cell line and assay conditions.
Table 1: Direct E2F Inhibitors
| Compound | Target | Mechanism of Action | IC50 | Cell Line / Assay Conditions |
| This compound | Pan-E2F | Inhibits E2F4 DNA-binding; downregulates E2F4 protein | 29.8 µM | A375 melanoma cells (in vivo)[5][7] |
| 15-75 µM | SCLC and NSCLC cell lines (biological IC50)[4] | |||
| ly101-4B | Pan-E2F | Suppresses E2F activity | 19.4 µM | E2F high activity PDAC cells[3] |
| 44.1 µM | E2F low activity PDAC cells[3] |
Table 2: Indirect E2F Inhibitors (CDK4/6 Inhibitors)
| Compound | Target | Effect on E2F Pathway | IC50 (Biochemical) | IC50 (Cellular) |
| Palbociclib | CDK4/6 | Prevents Rb phosphorylation, maintaining E2F repression | CDK4: 0.01 µM[8] | 18 µM (MDA-MB-231), 49 µM (MCF-7)[9] |
| Ribociclib | CDK4/6 | Prevents Rb phosphorylation, maintaining E2F repression | CDK4: 0.01 µM, CDK6: 0.039 µM[10] | Not specified in search results |
| Abemaciclib | CDK4/6 | Prevents Rb phosphorylation, maintaining E2F repression | CDK4: 2 nM, CDK6: 10 nM[11] | Not specified in search results |
Table 3: Indirect E2F Inhibitors (HDAC Inhibitors)
| Compound | Target | Effect on E2F Pathway | IC50 (Biochemical) | IC50 (Cellular) |
| Vorinostat | Class I & II HDACs | Alters chromatin structure, potentially modulating E2F target gene expression | <86 nM[12] | 0.5 - 10 µM (various cancer cell lines)[12], 1.2-2.8 µmol/L (colorectal cancer)[13] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.
Caption: The Rb-E2F signaling pathway and points of intervention.
Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).
Caption: Workflow for Western Blot analysis of E2F4 protein levels.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Electrophoretic Mobility Shift Assay (EMSA) for E2F DNA-Binding Activity
This protocol is a generalized procedure for assessing the in vitro DNA-binding activity of E2F transcription factors.
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Nuclear Extract Preparation:
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Culture cells (e.g., A375 melanoma cells) to 70-80% confluency.
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Treat cells with desired concentrations of this compound or other inhibitors for the specified duration.
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Harvest cells and isolate nuclear proteins using a commercial nuclear extraction kit or a standard hypotonic lysis and high-salt extraction method.
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Determine the protein concentration of the nuclear extract using a Bradford or BCA protein assay.
-
-
Probe Labeling:
-
Synthesize complementary single-stranded oligonucleotides containing a consensus E2F binding site.
-
Anneal the oligonucleotides to form a double-stranded DNA probe.
-
Label the 3' end of the probe with biotin using a terminal deoxynucleotidyl transferase (TdT) end-labeling kit.
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Purify the labeled probe to remove unincorporated biotin.
-
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Binding Reaction:
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In a microcentrifuge tube, combine the following components: 2-10 µg of nuclear extract, 1X binding buffer, poly(dI-dC) as a non-specific competitor, and nuclease-free water.
-
For competition assays, add a 50-100 fold molar excess of unlabeled E2F probe.
-
Incubate the reaction mixture on ice for 10-15 minutes.
-
Add the biotin-labeled E2F probe and incubate at room temperature for 20-30 minutes.
-
-
Electrophoresis and Transfer:
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Load the binding reactions onto a non-denaturing 6% polyacrylamide gel in 0.5X TBE buffer.
-
Run the gel at 100-120V at 4°C until the dye front is near the bottom of the gel.
-
Transfer the DNA-protein complexes from the gel to a positively charged nylon membrane using a semi-dry or wet transfer apparatus.
-
-
Detection:
-
Crosslink the DNA to the membrane using a UV crosslinker.
-
Block the membrane with a suitable blocking buffer.
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Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the membrane to remove unbound conjugate.
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Add a chemiluminescent substrate and visualize the bands using a CCD camera-based imager or X-ray film.
-
Western Blot for E2F4 Protein Expression
This protocol outlines the steps for detecting changes in E2F4 protein levels following inhibitor treatment.
-
Cell Lysis and Protein Quantification:
-
Culture and treat cells as described for the EMSA protocol.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for E2F4 overnight at 4°C. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.
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Wash the membrane three times with TBST.
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Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
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Detect the chemiluminescent signal using a digital imager or by exposing the membrane to X-ray film.
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Quantify the band intensities using image analysis software and normalize the E2F4 signal to the loading control.
-
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
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Allow the cells to adhere and grow overnight.
-
-
Compound Treatment:
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Prepare serial dilutions of the inhibitor compounds (e.g., this compound, Palbociclib).
-
Remove the culture medium and add fresh medium containing the different concentrations of the inhibitors. Include a vehicle-only control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
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Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the MTT-containing medium.
-
Add a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium and MTT only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Conclusion
This compound presents a direct mechanism of E2F inhibition by targeting its DNA-binding activity and protein expression. This contrasts with the indirect mechanisms of CDK4/6 and HDAC inhibitors. The quantitative data, while not from directly comparative studies, indicate that this compound is effective in the micromolar range, similar to some cellular effects of indirect inhibitors. The choice of inhibitor will depend on the specific research question, the cancer type being investigated, and the desired point of intervention in the E2F signaling pathway. The provided protocols offer a foundation for conducting further comparative studies to elucidate the relative efficacy and mechanisms of these different classes of E2F inhibitors. This compound has also been shown to synergize with other chemotherapeutic agents like cisplatin and doxorubicin, suggesting its potential in combination therapies.[5][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Integrated analysis of the molecular action of Vorinostat identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Progress with palbociclib in breast cancer: latest evidence and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The CDK4/6 Inhibitor Palbociclib Inhibits Estrogen-Positive and Triple Negative Breast Cancer Bone Metastasis In Vivo [mdpi.com]
- 7. A SMALL MOLECULE E2F INHIBITOR BLOCKS GROWTH IN A MELANOMA CULTURE MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of palbociclib combinations on treatment of advanced estrogen receptor-positive/human epidermal growth factor 2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of palbociclib on the alterations in CDKN2, CCNE1, E2F3, MDM2 expressions as target genes of miR-141 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor Ribociclib for Patients with Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sustained inhibition of deacetylases is required for the antitumor activity of the histone deactylase inhibitors panobinostat and vorinostat in models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: HLM006474 Specificity for E2F Family Members
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule inhibitor HLM006474 and its specificity towards various members of the E2F transcription factor family. The information is compiled from publicly available experimental data to assist researchers and drug development professionals in evaluating this compound for their specific applications.
Executive Summary
This compound is characterized as a pan-E2F inhibitor, demonstrating activity against multiple members of the E2F family.[1][2][3][4] The primary mechanism of action is the inhibition of the E2F-DNA interaction, which subsequently affects the transcription of E2F target genes involved in cell cycle progression and proliferation.[3] Experimental data confirms its inhibitory effect on E2F1, E2F2, and E2F4.[2][5][6] The most definitive quantitative measure of its potency is an IC50 of 29.8 µM for the inhibition of E2F4 DNA binding.[3][4] While it is known to inhibit other E2F members, specific IC50 values for E2F1, E2F2, and other family members are not widely reported in the available literature.
This compound: An Overview
This compound was identified through a computer-based virtual screen targeting the DNA-binding pocket of the E2F4/DP2 heterodimer.[7] It has been shown to induce a reduction in cell proliferation and an increase in apoptosis in various cancer cell lines.[8] Notably, overnight exposure to this compound leads to the downregulation of total E2F4 protein, suggesting a multi-faceted impact on the E2F pathway.[7]
Comparative Analysis of E2F Specificity
The following table summarizes the available quantitative and qualitative data on the specificity of this compound for different E2F family members.
| E2F Family Member | This compound Activity | IC50 (µM) | Cell Line | Assay Type | Reference |
| E2F1 | Inhibits DNA binding | Not Reported | A375 melanoma | EMSA | [2][5][6] |
| E2F2 | Inhibits DNA binding | Not Reported | A375 melanoma | EMSA | [2][5][6] |
| E2F3 | Activity suggested, but not explicitly quantified | Not Reported | - | - | |
| E2F4 | Inhibits DNA binding | 29.8 | A375 melanoma | EMSA | [3][4] |
| E2F5 | Activity suggested, but not explicitly quantified | Not Reported | - | - | |
| E2F6 | Activity suggested, but not explicitly quantified | Not Reported | - | - | |
| E2F7 | Activity suggested, but not explicitly quantified | Not Reported | - | - | |
| E2F8 | Activity suggested, but not explicitly quantified | Not Reported | - | - |
Note: While often described as a pan-E2F inhibitor, the lack of specific IC50 values for all E2F family members makes a direct quantitative comparison of specificity challenging. The inhibitory effect on E2F1 and E2F2 has been observed at a concentration of 40 µM.[2][5][6]
Signaling Pathway and Mechanism of Action
This compound functions by directly interfering with the ability of E2F transcription factors to bind to their target DNA sequences. This disruption of the E2F/DP complex from the promoter region of target genes is a critical step in its inhibitory action. The following diagram illustrates the canonical E2F signaling pathway and the point of intervention for this compound.
Caption: this compound inhibits the binding of the E2F/DP heterodimer to target gene promoters.
Experimental Protocols
The primary assay used to determine the specificity and potency of this compound is the Electrophoretic Mobility Shift Assay (EMSA).
Electrophoretic Mobility Shift Assay (EMSA) for E2F DNA Binding
This protocol is a generalized representation based on standard EMSA procedures for transcription factors.
Objective: To determine the in vitro effect of this compound on the binding of E2F family members to a specific DNA probe.
Materials:
-
Nuclear extract from a relevant cell line (e.g., A375 melanoma cells)
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
Double-stranded DNA probe containing a consensus E2F binding site, labeled with a detectable marker (e.g., biotin or a radioactive isotope)
-
Polyacrylamide gel and electrophoresis apparatus
-
Binding buffer (e.g., containing HEPES, KCl, EDTA, DTT, glycerol, and a non-specific competitor DNA like poly(dI-dC))
-
Detection reagents (e.g., streptavidin-HRP for biotinylated probes or autoradiography film for radiolabeled probes)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the binding buffer, a fixed amount of nuclear extract, and varying concentrations of this compound. Incubate for a specified period (e.g., 20 minutes) at room temperature to allow the inhibitor to interact with the E2F proteins.
-
Probe Binding: Add the labeled E2F DNA probe to the reaction mixture and incubate for another period (e.g., 20 minutes) at room temperature to allow for the formation of E2F-DNA complexes.
-
Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel and perform electrophoresis to separate the protein-DNA complexes from the free probe.
-
Detection: Transfer the separated samples to a membrane (for non-radioactive detection) or expose the gel to an autoradiography film. Visualize the bands corresponding to the E2F-DNA complexes and the free probe.
-
Data Analysis: Quantify the intensity of the shifted bands (E2F-DNA complexes) at different concentrations of this compound. The concentration of this compound that results in a 50% reduction in the intensity of the shifted band is determined as the IC50 value.
Caption: Workflow for determining the IC50 of this compound using an Electrophoretic Mobility Shift Assay.
Conclusion
This compound is a valuable research tool for studying the consequences of pan-E2F inhibition. Its ability to disrupt the DNA binding of multiple E2F family members makes it a potent inhibitor of cell cycle progression. While the existing data strongly supports its role as a pan-E2F inhibitor, further studies providing a full quantitative profile of its activity against all individual E2F family members would provide a more complete understanding of its specificity and potential off-target effects. Researchers should consider the current limitations in quantitative data when designing experiments and interpreting results with this compound.
References
- 1. Deregulated E2F Activity as a Cancer-Cell Specific Therapeutic Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound [shop.labclinics.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. E2F Inhibition Synergizes with Paclitaxel in Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
HLM006474 in E2F4-Null Cells: A Comparative Analysis of E2F Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of HLM006474, a pan-E2F inhibitor, and its activity in cells lacking the E2F4 transcription factor. The performance of this compound is compared with alternative therapeutic strategies, primarily focusing on CDK4/6 inhibitors, which indirectly regulate E2F activity. This document summarizes key experimental data, details relevant protocols, and visualizes the underlying molecular pathways to offer a comprehensive resource for researchers in oncology and drug development.
Introduction to this compound and the E2F4 Pathway
This compound is a small molecule inhibitor that targets the E2F family of transcription factors, with a notable inhibitory effect on E2F4. The E2F/Rb pathway is a critical regulator of the cell cycle, and its dysregulation is a hallmark of many cancers. E2F4, a key member of this family, is predominantly a transcriptional repressor that, in complex with retinoblastoma (Rb) family proteins, controls the expression of genes required for cell cycle progression. This compound disrupts the binding of E2F4 to DNA, leading to a reduction in cell proliferation and an induction of apoptosis in various cancer cell lines.[1][2][3][4]
Crucially, studies have shown that the apoptosis-inducing activity of this compound is diminished in E2F4-null mouse embryonic fibroblasts, highlighting the specificity of its action through the E2F4 pathway.[3][4] This guide will delve into the implications of this finding and compare this compound with other compounds that modulate E2F activity.
Comparative Analysis of this compound and Alternatives
The primary alternatives to direct E2F inhibition by compounds like this compound are CDK4/6 inhibitors. These drugs, including Palbociclib, Ribociclib, and Abemaciclib, function upstream of E2F4. They prevent the phosphorylation of Rb by Cyclin-Dependent Kinases 4 and 6 (CDK4/6). Hypophosphorylated Rb remains bound to E2F4, thereby keeping it in a repressive state and preventing the transcription of genes necessary for the G1/S phase transition of the cell cycle.
Below is a comparative summary of this compound and the three major CDK4/6 inhibitors.
| Feature | This compound | Palbociclib | Ribociclib | Abemaciclib |
| Target | Pan-E2F inhibitor, directly inhibits E2F4 DNA binding | CDK4/6 | CDK4/6 | CDK4/6 |
| Mechanism of Action | Prevents E2F transcription factors from binding to DNA | Prevents phosphorylation of Rb, keeping E2F in a repressed state | Prevents phosphorylation of Rb, keeping E2F in a repressed state | Prevents phosphorylation of Rb, keeping E2F in a repressed state |
| Effect in E2F4-Null Cells | Reduced apoptotic activity observed experimentally.[3][4] | Activity is likely attenuated due to the disruption of the Rb-E2F4 axis (inferred from mechanism). No direct experimental data found. | Activity is likely attenuated due to the disruption of the Rb-E2F4 axis (inferred from mechanism). No direct experimental data found. | Activity is likely attenuated due to the disruption of the Rb-E2F4 axis (inferred from mechanism). No direct experimental data found. |
Quantitative Performance Data
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and its alternatives in various cancer cell lines. This data provides a quantitative comparison of their potency.
| Compound | Cell Line | Cancer Type | IC50 |
| This compound | A375 | Melanoma | 29.8 µM[2][5] |
| Various Lung Cancer Lines | Lung Cancer | 15-75 µM[1] | |
| Palbociclib | MCF-7 | Breast Cancer | ~0.1 µM - 0.5 µM |
| T47D | Breast Cancer | ~0.1 µM - 0.5 µM | |
| HeLa | Cervical Cancer | High µM range[6] | |
| MDA-MB-231 | Breast Cancer | Low µM range[6] | |
| Ribociclib | Various RCC Lines | Renal Cell Carcinoma | 76 - 280 nM[7] |
| CDK4-dependent cell lines | Various | More potent than in CDK6-dependent lines[8][9] | |
| Abemaciclib | HPV-negative cervical cancer cells | Cervical Cancer | Nanomolar range[7] |
| Various Breast Cancer Lines | Breast Cancer | Generally more potent than Palbociclib and Ribociclib[10] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.
Caption: Simplified signaling pathway of E2F4 regulation and points of intervention for this compound and CDK4/6 inhibitors.
Caption: General experimental workflow for comparing the activity of E2F inhibitors in wild-type and E2F4-null cells.
Detailed Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA) for E2F4 DNA Binding
-
Nuclear Extract Preparation:
-
Culture cells to 80-90% confluency.
-
Wash cells with ice-cold PBS and scrape.
-
Lyse cells in a hypotonic buffer and isolate nuclei by centrifugation.
-
Extract nuclear proteins using a high-salt buffer.
-
Determine protein concentration using a Bradford or BCA assay.
-
-
Probe Labeling:
-
Synthesize or obtain oligonucleotides containing the E2F consensus binding site.
-
Anneal complementary strands to form a double-stranded DNA probe.
-
Label the probe with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or with a non-radioactive label (e.g., biotin).
-
Purify the labeled probe.
-
-
Binding Reaction:
-
Incubate nuclear extract (5-10 µg) with a binding buffer containing poly(dI-dC) to block non-specific binding.
-
Add the labeled probe and incubate at room temperature.
-
For competition assays, add an excess of unlabeled probe before adding the labeled probe.
-
For supershift assays, add an antibody specific to E2F4 after the initial binding reaction.
-
-
Electrophoresis and Detection:
-
Load the binding reactions onto a non-denaturing polyacrylamide gel.
-
Run the gel at a constant voltage in a cold room or with a cooling system.
-
For radioactive probes, dry the gel and expose it to X-ray film or a phosphorimager screen.
-
For non-radioactive probes, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate and chemiluminescence.
-
Western Blot for E2F4, p-Rb, and Apoptosis Markers
-
Protein Extraction:
-
Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against E2F4, phospho-Rb (Ser780/807/811), total Rb, cleaved PARP, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using X-ray film or a digital imaging system.
-
TUNEL Assay for Apoptosis Detection
-
Cell Preparation:
-
Culture cells on coverslips or in chamber slides.
-
Treat cells with the compounds of interest.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in sodium citrate.
-
-
TUNEL Reaction:
-
Incubate the fixed and permeabilized cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP (e.g., FITC-dUTP).
-
The TdT enzyme incorporates the labeled dUTPs at the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.
-
-
Counterstaining and Imaging:
-
Counterstain the cell nuclei with DAPI or Hoechst.
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei, while all nuclei will show blue fluorescence.
-
Quantify the percentage of TUNEL-positive cells.
-
Conclusion
This compound demonstrates clear activity as a pan-E2F inhibitor, with its efficacy being partially dependent on the presence of E2F4. In E2F4-null cells, the apoptotic response to this compound is significantly reduced, confirming its on-target effect. In contrast, CDK4/6 inhibitors act upstream by maintaining the repressive function of the Rb-E2F4 complex. While direct experimental evidence in E2F4-null cells is lacking for CDK4/6 inhibitors, their mechanism of action strongly suggests that their efficacy would also be compromised in the absence of a functional Rb-E2F4 pathway.
The choice between a direct E2F inhibitor like this compound and an indirect approach with CDK4/6 inhibitors will depend on the specific genetic context of the cancer being targeted. For tumors with an intact Rb-E2F4 axis, both strategies are viable. However, in tumors with alterations in this pathway, such as Rb loss, direct E2F inhibitors may offer a therapeutic advantage. Further research is warranted to directly compare these different classes of inhibitors in various genetic backgrounds, including E2F4-deficient models, to better delineate their optimal clinical applications.
References
- 1. Intrinsic and acquired resistance to CDK4/6 inhibitors and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palbociclib for the Treatment of Estrogen Receptor–Positive, HER2-Negative Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of ribociclib, abemaciclib and palbociclib resistance in ER+ breast cancer cells reveal potential therapeutic opportunities` - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palbociclib - from Bench to Bedside and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An evaluation of palbociclib as a breast cancer treatment option: a current update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Activity of Abemaciclib Alone or in Combination with Antimitotic and Targeted Therapies in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Abemaciclib sensitizes HPV-negative cervical cancer to chemotherapy via specifically suppressing CDK4/6-Rb-E2F and mTOR pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to E2F Inhibitors: HLM006474 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The E2F family of transcription factors plays a pivotal role in cell cycle regulation, making them a compelling target for anticancer therapies. Dysregulation of the E2F pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation. This guide provides a detailed comparison of HLM006474, a direct pan-E2F inhibitor, with other compounds that modulate E2F activity, supported by experimental data.
Introduction to E2F Inhibition
The E2F transcription factors are key downstream effectors of the retinoblastoma (Rb) tumor suppressor protein. In their active state, E2Fs drive the expression of genes necessary for DNA replication and cell cycle progression. Inhibiting E2F activity presents a promising strategy to halt the proliferation of cancer cells. This can be achieved directly, by preventing E2F from binding to DNA, or indirectly, by targeting upstream regulators such as cyclin-dependent kinases (CDKs).
This compound: A Direct Pan-E2F Inhibitor
This compound is a small molecule identified through a computer-based virtual screen that directly inhibits the DNA-binding activity of E2F transcription factors.[1][2] It is considered a pan-E2F inhibitor, affecting the activity of multiple E2F family members.[3][4]
Mechanism of Action
This compound functions by interfering with the ability of E2F, particularly the E2F4/DP2 heterodimer, to bind to its target DNA sequences.[1][2] This blockade of DNA binding leads to a downstream reduction in the expression of E2F target genes, ultimately resulting in decreased cell proliferation and the induction of apoptosis.[1][5] Studies have shown that treatment with this compound leads to a loss of intracellular E2F4 DNA-binding activity within hours and a subsequent downregulation of total E2F4 protein levels upon overnight exposure.[1][5]
The apoptotic mechanism of this compound is notably distinct from that of traditional DNA-damaging chemotherapeutic agents like cisplatin and doxorubicin.[1][2] For instance, unlike these agents, this compound does not induce p53 expression in A375 melanoma cells.[6]
Alternative E2F Inhibitors
Several other compounds inhibit the E2F pathway, primarily through indirect mechanisms, such as targeting the cyclin-dependent kinases (CDKs) that regulate the activity of the Rb protein.
-
Palbociclib (CDK4/6 Inhibitor): Palbociclib is a highly selective inhibitor of CDK4 and CDK6. By inhibiting these kinases, Palbociclib prevents the phosphorylation of Rb, maintaining it in its active, E2F-bound state. This sequestration of E2F prevents the transcription of pro-proliferative genes.
-
Roscovitine (CDK Inhibitor): Roscovitine is a broader-spectrum CDK inhibitor, targeting CDK1, CDK2, CDK5, CDK7, and CDK9 with higher potency than CDK4 and CDK6.[7] Its inhibition of CDKs similarly leads to the maintenance of the Rb-E2F complex, thereby suppressing E2F-mediated transcription.
-
ly101-4B: This compound is a nucleotide analogue that has been shown to inhibit E2F activity.[8] In a study on pancreatic ductal adenocarcinoma (PDAC) cell lines, ly101-4B demonstrated a greater potency in cells with high E2F activity compared to those with low E2F activity.[9]
Comparative Performance Data
The following tables summarize the in vitro efficacy of this compound and its alternatives. It is important to note that direct comparative studies under identical conditions are limited, and the IC50 values presented are from various studies and cell lines.
Table 1: this compound Performance Data
| Cell Line | Assay Type | Endpoint | IC50 | Citation |
| A375 (Melanoma) | EMSA | E2F4 DNA Binding | 29.8 µM | [3][5][10] |
| Small Cell Lung Cancer (SCLC) lines | Cell Viability | Cell Viability | 15 - 75 µM | [3][5] |
| Non-Small Cell Lung Cancer (NSCLC) lines | Cell Viability | Cell Viability | 15 - 75 µM | [3][5] |
| Pancreatic Ductal Adenocarcinoma (PDAC) - E2F High | Cell Viability | Cell Viability | Not discriminant | [9] |
| Pancreatic Ductal Adenocarcinoma (PDAC) - E2F Low | Cell Viability | Cell Viability | Not discriminant | [9] |
Table 2: Alternative E2F Inhibitor Performance Data
| Inhibitor | Target | Cell Line | Assay Type | Endpoint | IC50 | Citation |
| Palbociclib | CDK4/6 | MDA-MB-231 (Breast Cancer) | MTT Assay | Cell Viability | 0.85 µM | [11] |
| MCF-7 (Breast Cancer) | MTT Assay | Cell Viability | 49 µM (72h) | [12] | ||
| MDA-MB-231 (Breast Cancer) | MTT Assay | Cell Viability | 18 µM (72h) | [12] | ||
| Roscovitine | CDK1,2,5,7,9 | Various Cancer Cell Lines | Proliferation Assay | Cell Proliferation | ~15 µM (average) | [7] |
| cdc2/cyclin B | Cell-free | Kinase Activity | 0.65 µM | [13] | ||
| cdk2/cyclin A | Cell-free | Kinase Activity | 0.7 µM | [13] | ||
| cdk5/p35 | Cell-free | Kinase Activity | 0.2 µM | [13] | ||
| ly101-4B | E2F Pathway | PDAC - E2F High | Cell Viability | Cell Viability | 19.4 ± 1.8 µM | [9] |
| PDAC - E2F Low | Cell Viability | Cell Viability | 44.1 ± 4.4 µM | [9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.
Caption: The Rb-E2F signaling pathway and points of intervention for various inhibitors.
Caption: A generalized workflow for evaluating the efficacy of E2F inhibitors.
Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA) for E2F DNA Binding
This assay is used to detect the binding of E2F to its specific DNA consensus sequence.
-
Probe Preparation: A double-stranded DNA oligonucleotide containing the E2F binding site is labeled, typically with biotin or a radioactive isotope.
-
Nuclear Extract Preparation: Nuclear extracts containing active transcription factors are prepared from cells treated with the inhibitor or a vehicle control.
-
Binding Reaction: The labeled probe is incubated with the nuclear extract in a binding buffer containing non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific protein-DNA interactions.
-
Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
Detection: The position of the labeled probe is detected. A slower migrating band compared to the free probe indicates the formation of an E2F-DNA complex. The intensity of this band is quantified to determine the extent of inhibition.
MTS Assay for Cell Viability
The MTS assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the inhibitor for a specified period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: The MTS reagent, which is converted to a colored formazan product by metabolically active cells, is added to each well.
-
Incubation: The plate is incubated to allow for the color change to develop.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a plate reader. The absorbance is directly proportional to the number of viable cells.
TUNEL Assay for Apoptosis
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
-
Cell Fixation and Permeabilization: Cells, grown on coverslips or in a multi-well plate, are fixed and then permeabilized to allow entry of the labeling reagents.
-
TdT Labeling: The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP) onto the 3'-hydroxyl ends of fragmented DNA.
-
Detection: If an indirectly labeled dUTP is used, a secondary detection step with a fluorescently labeled antibody or streptavidin conjugate is performed.
-
Microscopy or Flow Cytometry: The labeled cells are visualized by fluorescence microscopy or quantified by flow cytometry to determine the percentage of apoptotic cells.
Conclusion
This compound represents a direct approach to E2F inhibition, demonstrating efficacy in reducing cancer cell proliferation and inducing apoptosis. In contrast, CDK inhibitors like Palbociclib and Roscovitine offer an indirect method of modulating E2F activity, with established clinical relevance in certain cancers. The nucleotide analogue ly101-4B shows promise, particularly in tumors with high E2F activity.
The choice of an E2F inhibitor for research or therapeutic development will depend on the specific cancer type, the status of the Rb pathway, and the desired mechanism of action. The data and protocols presented in this guide provide a foundation for the objective comparison and further investigation of these promising anticancer agents.
References
- 1. A SMALL MOLECULE E2F INHIBITOR BLOCKS GROWTH IN A MELANOMA CULTURE MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule E2F inhibitor blocks growth in a melanoma culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | TargetMol [targetmol.com]
- 11. mdpi.com [mdpi.com]
- 12. The role of palbociclib on the alterations in CDKN2, CCNE1, E2F3, MDM2 expressions as target genes of miR-141 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to E2F Inhibition: The Pan-E2F Inhibitor HLM006474 Versus the Pursuit of E2F1 Specificity
For Researchers, Scientists, and Drug Development Professionals
The E2F family of transcription factors, particularly E2F1, represents a critical node in the regulation of cell cycle progression and apoptosis, making it a compelling target for cancer therapeutics.[1] Dysregulation of the E2F pathway is a hallmark of many cancers, leading to uncontrolled proliferation.[1] This guide provides a comparative analysis of HLM006474, a known pan-E2F inhibitor, and the theoretical and experimental landscape of E2F1-specific inhibitors. While direct comparative studies are scarce, this document aims to provide a clear overview based on available experimental data to aid researchers in selecting appropriate tools for their investigations.
This compound: A Pan-E2F Inhibitor
This compound was identified through a computer-based virtual screen targeting the DNA-binding domain of the E2F4/DP2 heterodimer.[2] Subsequent studies have revealed its activity against multiple E2F family members, classifying it as a pan-E2F inhibitor.[3] Its primary mechanism of action is the inhibition of the DNA-binding activity of E2F transcription factors.[2]
The Quest for E2F1-Specific Inhibitors
E2F1, the most extensively studied member of the E2F family, has a dual role in both promoting cell proliferation and inducing apoptosis.[2] This has led to the hypothesis that specific inhibition of E2F1's pro-proliferative functions while preserving its pro-apoptotic activities could be a powerful anti-cancer strategy. However, the development of small molecule inhibitors with high specificity for E2F1 over other E2F family members has proven challenging due to the conserved nature of the DNA-binding domain. As of now, a well-characterized, commercially available, and specific small-molecule inhibitor of E2F1 for direct comparison with this compound is not prominently featured in the scientific literature.
Performance Comparison: this compound and the E2F1-Specific Ideal
The following tables summarize the available quantitative data for this compound. Data for a specific E2F1 inhibitor is presented as a conceptual placeholder to highlight the desired characteristics and potential advantages of such a molecule.
Table 1: Biochemical Activity
| Parameter | This compound | Ideal E2F1-Specific Inhibitor |
| Target(s) | E2F1, E2F2, E2F4[3] | E2F1 |
| Mechanism of Action | Inhibition of DNA binding[2] | Inhibition of DNA binding or protein-protein interactions |
| IC50 (E2F4 DNA Binding) | 29.8 µM (in A375 cells)[3][4] | Not Applicable |
| IC50 (E2F1 DNA Binding) | Data not explicitly available, but inhibits at 40 µM[3] | Expected to be in the low micromolar or nanomolar range |
| Specificity | Pan-E2F inhibitor | High selectivity for E2F1 over other E2F family members |
Table 2: Cellular Activity
| Parameter | This compound | Ideal E2F1-Specific Inhibitor |
| Cellular Effect | Reduction in cell proliferation, induction of apoptosis[4] | Selective induction of apoptosis in cancer cells |
| p53-Dependence | Induces apoptosis in a manner distinct from cisplatin and doxorubicin, suggesting p53-independence[2] | Potentially p53-independent |
| Cell Line IC50 (Viability) | 15-75 µM (in various SCLC and NSCLC lines)[4] | Cell line-dependent, with high potency in E2F1-driven cancers |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language for use with Graphviz.
E2F Signaling Pathway and Point of Inhibition
Caption: The Rb-E2F signaling pathway and the points of intervention for this compound and a hypothetical E2F1-specific inhibitor.
Experimental Workflow for Inhibitor Characterization
Caption: A typical experimental workflow for characterizing the biochemical and cellular effects of E2F inhibitors.
Detailed Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA) to Determine E2F DNA-Binding Inhibition
Objective: To qualitatively and quantitatively assess the ability of an inhibitor to prevent the binding of E2F transcription factors to their consensus DNA sequence.
Materials:
-
Nuclear extract from cells expressing E2F1 or E2F4.
-
Biotin-labeled double-stranded DNA probe containing the E2F consensus binding site (5'-ATTTAAGTTTCGCGCCCTTTCTCAA-3').
-
Unlabeled ("cold") competitor probe.
-
Poly(dI-dC).
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 2.5% glycerol, 5 mM MgCl2).
-
Inhibitor stock solution (e.g., this compound in DMSO).
-
Native polyacrylamide gel (e.g., 6%).
-
TBE buffer.
-
Nylon membrane.
-
Streptavidin-HRP conjugate and chemiluminescent substrate.
Procedure:
-
Prepare binding reactions in separate tubes on ice. To each tube, add nuclear extract, poly(dI-dC), and binding buffer.
-
Add varying concentrations of the inhibitor (or vehicle control) to the respective tubes and incubate for 20 minutes at room temperature.
-
Add the biotin-labeled E2F probe to each reaction and incubate for another 20 minutes at room temperature.
-
For competition controls, add a 50-fold molar excess of the unlabeled probe before adding the labeled probe.
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel in 0.5x TBE buffer at 100V until the dye front is near the bottom.
-
Transfer the DNA-protein complexes from the gel to a nylon membrane.
-
Crosslink the DNA to the membrane using a UV crosslinker.
-
Detect the biotin-labeled DNA by incubating the membrane with streptavidin-HRP followed by a chemiluminescent substrate and imaging.
-
Quantify the band intensities to determine the concentration of inhibitor required to reduce E2F-DNA binding by 50% (IC50).
MTT Assay for Cell Viability
Objective: To determine the effect of E2F inhibitors on the metabolic activity of cancer cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma cells).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Inhibitor stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Microplate reader.
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the inhibitor in complete medium.
-
Remove the medium from the cells and replace it with the medium containing different concentrations of the inhibitor (include a vehicle-only control).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot for E2F1 and Target Gene Expression
Objective: To analyze the effect of E2F inhibitors on the protein levels of E2F1 and its downstream targets.
Materials:
-
Treated and untreated cell lysates.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-E2F1, anti-Cyclin E, anti-p73, anti-GAPDH or β-actin as a loading control).
-
HRP-conjugated secondary antibody.
-
ECL chemiluminescence substrate.
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry analysis can be performed to quantify changes in protein expression relative to the loading control.
Conclusion
This compound serves as a valuable tool for studying the broad consequences of E2F inhibition. Its pan-E2F activity makes it suitable for investigating cellular processes where multiple E2F family members play redundant roles. However, the lack of specificity may lead to off-target effects or mask the specific contributions of individual E2F proteins.
The development of potent and specific E2F1 inhibitors remains a significant goal in cancer drug discovery. A highly selective E2F1 inhibitor would be an invaluable tool for dissecting the specific roles of E2F1 in cancer biology and could potentially offer a more targeted therapeutic approach with an improved therapeutic window. Researchers should carefully consider the pan-E2F nature of this compound when interpreting experimental results and continue to explore emerging tools for more specific E2F1 modulation.
References
HLM006474 vs. Cisplatin: A Comparative Guide to their Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of HLM006474 and the conventional chemotherapeutic agent, cisplatin. The information presented is supported by experimental data to aid researchers in understanding the distinct and overlapping cellular effects of these two compounds.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Cisplatin |
| Primary Target | E2F Transcription Factors (pan-inhibitor) | Genomic DNA |
| Core Mechanism | Inhibition of E2F DNA binding, leading to downregulation of target genes involved in cell cycle progression and proliferation.[1][2][3] | Formation of platinum-DNA adducts, primarily 1,2-intrastrand crosslinks, causing DNA damage, replication and transcription inhibition.[4][5][6][7][8] |
| Apoptosis Induction | Induced in a manner distinct from DNA-damaging agents; does not typically induce p53.[1][9] | Primarily triggered by the DNA damage response pathway, often involving p53 activation.[4][5] |
| Cell Cycle Effects | Induces cell cycle arrest by inhibiting the expression of E2F target genes necessary for cell cycle progression. | Induces cell cycle arrest at various checkpoints as a consequence of DNA damage.[5][10] |
Quantitative Performance: A Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the reported IC50 values for this compound and cisplatin in various cancer cell lines. It is important to note that IC50 values for cisplatin can exhibit significant variability depending on the experimental conditions.
Table 1: IC50 Values for this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A375 | Melanoma | 29.8[1] |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | 31.8 |
| NCI-H1299 | NSCLC | 27.3 |
| NCI-H1650 | NSCLC | 34.0 |
| NCI-H1975 | NSCLC | 44.3 |
| NCI-H292 | NSCLC | 28.9 |
| NCI-H358 | NSCLC | 19.1 |
| NCI-H441 | NSCLC | 15.5 |
| NCI-H661 | NSCLC | 23.0 |
| DMS-79 | Small Cell Lung Cancer (SCLC) | 22.3 |
| SCLC-16HC | SCLC | 24.9 |
| SCLC-16HV | SCLC | 51.4 |
| SCLC-86M1 | SCLC | 15.7 |
| DMS114 | SCLC | 23.8 |
| NCI-H209 | SCLC | 21.9 |
| NCI-H69 | SCLC | 53.7 |
| NCI-H82 | SCLC | 21.3 |
| NCI-N417 | SCLC | 75.1 |
Table 2: Reported IC50 Values for Cisplatin in Human Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 Range (µM) |
| A375 | Melanoma | ~1.3 - 44[1][11] |
| A549 | NSCLC | ~3.3 - 23.4[2][3][8][12][13] |
| MCF-7 | Breast Cancer | ~0.65 - 34[14][15][16][17][18] |
| SKOV-3 | Ovarian Cancer | ~2 - 40 |
| A2780 | Ovarian Cancer | Varies significantly based on sensitivity |
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways affected by this compound and cisplatin.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparison of this compound and cisplatin.
This compound: E2F4 DNA Binding Activity
Electrophoretic Mobility Shift Assay (EMSA)
This assay is used to detect the inhibition of E2F4 DNA binding by this compound.
-
Principle: EMSA detects protein-DNA interactions based on the differential migration of protein-DNA complexes versus free DNA through a non-denaturing polyacrylamide gel.
-
Protocol Outline:
-
Nuclear Extract Preparation: Prepare nuclear extracts from cells treated with this compound or a vehicle control.
-
Probe Labeling: A double-stranded DNA oligonucleotide containing a consensus E2F binding site is end-labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).
-
Binding Reaction: Labeled probe is incubated with the nuclear extracts in a binding buffer containing a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific protein binding.
-
Electrophoresis: The binding reactions are resolved on a native polyacrylamide gel.
-
Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or transferred to a membrane for chemiluminescent detection (for non-radioactive probes). A decrease in the intensity of the shifted band corresponding to the E2F4-DNA complex indicates inhibition by this compound.
-
Cisplatin: DNA Adduct Formation
³²P-Postlabeling Assay
This highly sensitive method is used to detect and quantify cisplatin-DNA adducts.
-
Principle: DNA is enzymatically digested to individual nucleotides. Adducted nucleotides are then radiolabeled with ³²P-ATP and separated by chromatography.
-
Protocol Outline:
-
DNA Isolation and Digestion: Isolate genomic DNA from cisplatin-treated cells and digest it to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Optional): Adducted nucleotides can be enriched from the digest.
-
Labeling: The 5'-hydroxyl group of the adducted nucleotides is phosphorylated with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.
-
Chromatography: The labeled adducts are separated by multi-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: The amount of radioactivity in the adduct spots/peaks is measured and used to calculate the level of DNA adducts.
-
Apoptosis Detection
Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry
This is a common method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC). PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Protocol Outline:
-
Cell Preparation: Harvest cells after treatment with this compound or cisplatin.
-
Staining: Resuspend cells in a binding buffer and incubate with FITC-conjugated Annexin V and PI.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
PARP Cleavage by Western Blot
Detection of cleaved PARP is a hallmark of apoptosis.
-
Principle: Poly(ADP-ribose) polymerase (PARP) is a nuclear enzyme that is cleaved by caspases during apoptosis from its full-length form (~116 kDa) into two fragments (~89 kDa and ~24 kDa).
-
Protocol Outline:
-
Protein Extraction: Lyse treated and control cells to extract total protein.
-
SDS-PAGE and Western Blotting: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: Probe the membrane with a primary antibody specific for cleaved PARP, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualization: Detect the protein bands using a chemiluminescent substrate. The appearance of the 89 kDa fragment indicates apoptosis.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This method detects DNA fragmentation, a characteristic of late-stage apoptosis.
-
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs.
-
Protocol Outline:
-
Cell Fixation and Permeabilization: Fix cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Labeling: Incubate the cells with a reaction mixture containing TdT and a labeled dUTP (e.g., BrdUTP or a fluorescently labeled dUTP).
-
Detection: If a hapten-labeled dUTP is used, detect with a specific antibody conjugated to a fluorescent dye or an enzyme for colorimetric detection. If a fluorescently labeled dUTP is used, visualize directly.
-
Analysis: Analyze the cells by fluorescence microscopy or flow cytometry to quantify the number of TUNEL-positive (apoptotic) cells.
-
Conclusion
This compound and cisplatin represent two distinct classes of anti-cancer agents with fundamentally different mechanisms of action. Cisplatin's cytotoxicity is a direct result of its ability to induce widespread DNA damage, a mechanism that has been a cornerstone of chemotherapy for decades. In contrast, this compound offers a more targeted approach by inhibiting the E2F transcription factor family, which is frequently dysregulated in cancer and plays a crucial role in cell cycle control. This difference in mechanism suggests that this compound may be effective in tumors that have developed resistance to DNA-damaging agents and may present a different side-effect profile. Further research into the synergistic or additive effects of combining these two agents could provide novel therapeutic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. abcam.com [abcam.com]
- 8. Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TUNEL assay [bio-protocol.org]
- 11. Synergy, Additivity, and Antagonism between Cisplatin and Selected Coumarins in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RESISTANCE TO PLATINUM-BASED CHEMOTHERAPY IN LUNG CANCER CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancement of cisplatin sensitivity in human breast cancer MCF-7 cell line through BiP and 14-3-3ζ co-knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Assessment of Interactions between Cisplatin and Two Histone Deacetylase Inhibitors in MCF7, T47D and MDA-MB-231 Human Breast Cancer Cell Lines – An Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oncotarget.com [oncotarget.com]
- 18. researchgate.net [researchgate.net]
HLM006474 vs. Doxorubicin: A Comparative Guide to Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the apoptotic mechanisms induced by the experimental E2F inhibitor, HLM006474, and the widely used chemotherapeutic agent, doxorubicin. The information presented herein is intended to assist researchers in understanding the distinct pathways through which these compounds elicit programmed cell death, thereby informing future research and drug development strategies.
Executive Summary
This compound and doxorubicin both effectively induce apoptosis in cancer cells, but through fundamentally different signaling pathways. Doxorubicin, a DNA-damaging agent, primarily triggers a p53-dependent apoptotic cascade. In contrast, this compound induces apoptosis in a manner that is distinct from traditional chemotherapeutics and appears to be independent of p53 activation, instead functioning through the inhibition of the E2F4 transcription factor.[1] This key difference suggests that this compound may hold therapeutic potential in cancers that have developed resistance to conventional DNA-damaging drugs.[1]
Quantitative Analysis of Apoptosis Induction
The following table summarizes quantitative data on the apoptotic effects of this compound and doxorubicin from various studies. It is important to note that the experimental conditions, including cell lines and drug concentrations, vary between studies, precluding a direct quantitative comparison.
| Compound | Cell Line | Assay | Treatment Conditions | Result | Reference |
| This compound | A375 (Melanoma) | Apo-BrdU TUNEL Assay | 40 µM for 24 hours | Significant increase in apoptosis | [1] |
| A375 (Melanoma) | Sub-G1 DNA Content | 40 µM for 9-24 hours | Time-dependent increase in sub-G1 population | [1] | |
| A375, MDA-MB-231, MCF-7 | Apo-BrdU TUNEL Assay | 40 µM | Induction of apoptosis in multiple cell lines | [1] | |
| Doxorubicin | A375 (Melanoma) | Western Blot (PARP Cleavage) | 10 nM for 24 hours | Induction of PARP cleavage | [1] |
| MOLM-13 (AML) | Annexin V/PI Staining | 0.5 µM for 48 hours | 53% dead cells | [2] | |
| MOLM-13 (AML) | Annexin V/PI Staining | 1 µM for 48 hours | 89% dead cells | [2] | |
| iPS-derived Cardiomyocytes | DNA Fragmentation | Dose-dependent (48 hours) | Significant increase in DNA fragmentation | [3] | |
| iPS-derived Cardiomyocytes | Caspase Activation | Dose-dependent (48 hours) | Significant increase in caspase activation | [3] |
Signaling Pathways of Apoptosis Induction
The distinct mechanisms of this compound and doxorubicin are illustrated in the following signaling pathway diagrams.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Western Blotting for PARP Cleavage
-
Cell Lysis: Cells are treated with this compound or doxorubicin for the indicated times and concentrations. After treatment, cells are harvested and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a standard protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for cleaved PARP. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The presence of an 89 kDa fragment indicates PARP cleavage and apoptosis.
Apo-BrdU TUNEL Assay
-
Cell Fixation and Permeabilization: Cells are harvested, washed, and fixed in a paraformaldehyde-based solution. Following fixation, cells are permeabilized with a detergent-based solution to allow entry of the labeling reagents.
-
TUNEL Reaction: The cells are incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and bromodeoxyuridine triphosphate (BrdU-TP). TdT catalyzes the addition of BrdU-TP to the 3'-hydroxyl ends of fragmented DNA.
-
Staining: The incorporated BrdU is then detected using a fluorescently labeled anti-BrdU antibody.
-
Flow Cytometry Analysis: The percentage of apoptotic cells (BrdU-positive) is quantified using a flow cytometer.
Annexin V/Propidium Iodide (PI) Staining
-
Cell Harvesting and Washing: Both adherent and suspension cells are harvested and washed with cold phosphate-buffered saline (PBS).
-
Resuspension in Binding Buffer: The cell pellet is resuspended in a calcium-rich binding buffer.
-
Staining: Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for a specified period.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Experimental Workflow
The following diagram illustrates a general workflow for assessing apoptosis in response to treatment with this compound or doxorubicin.
Conclusion
This compound and doxorubicin represent two distinct classes of apoptosis-inducing agents. While doxorubicin's efficacy is often linked to the p53 status of tumors, this compound's p53-independent mechanism of action presents a promising avenue for treating cancers that are refractory to conventional therapies. Further head-to-head studies with standardized quantitative endpoints are warranted to fully elucidate the comparative efficacy and potential synergistic effects of these two compounds.
References
- 1. Downregulation of doxorubicin-induced myocardial apoptosis accompanies postnatal heart maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Doxorubicin induces cardiotoxicity through upregulation of death receptors mediated apoptosis in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synergistic Effects of HLM006474 and Other Compounds with Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic effects of the pan-E2F inhibitor HLM006474 with the chemotherapeutic agent paclitaxel. The performance of this combination is compared with alternative strategies, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
Executive Summary
The combination of this compound with paclitaxel has demonstrated a significant synergistic effect in preclinical lung cancer models. This synergy is attributed to a unique mechanism involving the transient induction of the transcription factor E2F3 by this compound, which sensitizes cancer cells to paclitaxel-induced apoptosis. This guide also explores two alternative combination strategies with paclitaxel: the use of CDK4/6 inhibitors and the natural compound Withaferin A. While direct comparative studies are limited, this guide consolidates available data to offer insights into their respective mechanisms and efficacy.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Combination with Paclitaxel in Lung Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Paclitaxel IC50 (nM) | Combination Index (CI) | Synergy/Antagonism |
| H1299 (NSCLC) | ~20-40 | ~5-10 | 0.98 | Synergy[1] |
| H292 (NSCLC) | Not specified | Not specified | 0.96 | Synergy |
Combination Index (CI) values < 1 indicate synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Comparison of Alternative Paclitaxel Combination Strategies
| Combination Agent | Cancer Type | Proposed Mechanism of Synergy | Key Findings |
| CDK4/6 Inhibitors (e.g., Palbociclib) | Breast Cancer, Lung Adenocarcinoma | Sequential cell cycle arrest: CDK4/6 inhibitors induce G1 arrest, potentially synchronizing cells for enhanced sensitivity to M-phase specific paclitaxel. | Synergy is highly schedule-dependent; concurrent administration can be antagonistic. Pre-treatment with CDK4/6 inhibitors may enhance paclitaxel's efficacy. |
| Withaferin A | Non-Small Cell Lung Cancer (NSCLC) | Thiol oxidation, chemosensitization. | Demonstrates strong synergy with paclitaxel in NSCLC cell lines (H1299 and A549). The combination synergistically inhibits proliferation, colony formation, migration, and invasion.[2][3][4] |
Disclaimer: The data presented in Tables 1 and 2 are from different studies and are not from head-to-head comparisons. Experimental conditions, such as cell lines and drug concentrations, may vary.
Experimental Protocols
This compound and Paclitaxel Synergy Assessment
1. Cell Culture and Reagents:
-
Non-small cell lung cancer (NSCLC) cell lines (e.g., H1299, H292) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
This compound and paclitaxel are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
2. Cell Viability Assay (MTS Assay):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a matrix of concentrations of this compound and paclitaxel, both alone and in combination.
-
After a 72-hour incubation period, MTS reagent is added to each well.
-
The absorbance is measured at 490 nm to determine cell viability.
-
Combination indices (CI) are calculated using software like CalcuSyn to determine synergy, additivity, or antagonism.
3. Western Blot Analysis for Protein Expression:
-
Cells are treated with this compound, paclitaxel, or the combination for specified time points (e.g., 0, 3, 6, 9, 12, 24 hours for E2F3 induction; 72 hours for apoptosis markers).
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are incubated with primary antibodies against proteins of interest (e.g., E2F1, E2F3a, E2F3b, PARP, cleaved PARP) and a loading control (e.g., β-actin).
-
After incubation with secondary antibodies, protein bands are visualized using an imaging system.
CDK4/6 Inhibitor (Palbociclib) and Paclitaxel Synergy Assessment (Sequential Dosing)
1. Cell Culture and Reagents:
-
Breast cancer or lung adenocarcinoma cell lines are maintained in appropriate culture media.
-
Palbociclib and paclitaxel stock solutions are prepared.
2. Sequential Treatment and Viability Assay:
-
Cells are seeded in 96-well plates.
-
Cells are pre-treated with palbociclib for 24 hours to induce G1 arrest.
-
The medium containing palbociclib is removed, and fresh medium containing various concentrations of paclitaxel is added for an additional 48 hours.
-
Cell viability is assessed using a crystal violet staining assay or MTT assay.
-
The effect of the combination is evaluated using a synergy model (e.g., Bliss interaction model).
Withaferin A and Paclitaxel Synergy Assessment
1. Cell Culture and Reagents:
-
NSCLC cell lines (e.g., H1299, A549) are used.
-
Withaferin A and paclitaxel stock solutions are prepared.
2. Cell Viability and Synergy Analysis:
-
Cells are seeded in 96-well plates and treated with various concentrations of Withaferin A, paclitaxel, or their combination for 72 hours.
-
Cell viability is determined using an MTT assay.
-
Combination indices and Dose-Reduction Index (DRI) are calculated to assess synergy.
3. Apoptosis Assay (Annexin V/PI Staining):
-
Cells are treated with Withaferin A, paclitaxel, or the combination for 48 hours.
-
Cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI).
-
The percentage of apoptotic cells is quantified by flow cytometry.
4. Migration and Invasion Assays:
-
Wound healing assays are performed to assess cell motility.
-
Transwell migration and invasion assays are conducted to evaluate the effect of the drug combination on the migratory and invasive potential of the cancer cells.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Synergistic combinations of paclitaxel and withaferin A against human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic combinations of paclitaxel and withaferin A against human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
HLM006474 and Cisplatin: A Tale of Two Pathways Leading to a Lack of Synergy
The combination of the investigational E2F inhibitor, HLM006474, with the conventional chemotherapeutic agent, cisplatin, demonstrates a complex and largely non-synergistic, and in some aspects antagonistic, interaction in cancer cells. This lack of a combined enhanced effect appears to stem from the distinct and independent apoptotic pathways triggered by each compound. While both agents can induce cell death, their mechanisms of action diverge significantly, with this compound's effects being independent of the p53 tumor suppressor pathway, a key player in cisplatin-induced apoptosis.
This compound, a small molecule inhibitor of the E2F transcription factor family, particularly E2F4, induces apoptosis through a mechanism distinct from traditional DNA-damaging agents like cisplatin.[1][2][3] In contrast, cisplatin, a platinum-based chemotherapy drug, functions primarily by creating DNA crosslinks, which triggers a DNA damage response that can lead to p53-dependent apoptosis.[4][5][6] Studies on the combination of this compound and cisplatin have reported "little synergy" and in some assays, "no synergy" in the induction of apoptosis.[1][2][7] However, a synergistic effect was observed in the reduction of E2F4 levels, indicating a more nuanced interaction at the molecular level.[1][2]
This comparison guide will delve into the experimental data that elucidates the antagonistic relationship between this compound and cisplatin, focusing on their differential effects on key cellular pathways and providing detailed experimental protocols for the cited studies.
Quantitative Analysis of Combined Treatment
The following tables summarize the quantitative data from studies assessing the combination of this compound and cisplatin on cancer cell lines.
| Treatment Group | Cell Line | Concentration | Outcome | Quantitative Result | Reference |
| This compound | A375 Melanoma | 40 µM | Inhibition of E2F4 DNA binding (IC50) | 29.8 µM | [8] |
| This compound + Cisplatin | A375 Melanoma | 40 µM this compound, 10 µM Cisplatin | PARP Cleavage (Apoptosis Marker) | No synergy observed | [1][2] |
| This compound + Cisplatin | A375 Melanoma | 40 µM this compound, 10 µM Cisplatin | E2F4 Protein Levels | Synergistic reduction | [1][2] |
| This compound | Panel of 17 Lung Cancer Cell Lines | Various | Growth Inhibition (IC50) | 15.5 - 75.1 µM | [8] |
| This compound + Cisplatin | General | Not specified | Synergy | Little synergy reported | [7] |
Experimental Protocols
Cell Culture and Drug Treatment
A375 human melanoma cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For drug treatment experiments, cells were seeded at a specified density and allowed to adhere overnight. This compound (dissolved in DMSO) and cisplatin (dissolved in saline) were added to the culture medium at the indicated concentrations for the specified duration.[1][9]
Western Blot Analysis
Following drug treatment, cells were harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration was determined using a BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Primary antibodies against PARP, cleaved PARP, p53, cyclin D3, E2F4, and actin were incubated overnight at 4°C. After washing with TBST, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1][2]
Electrophoretic Mobility Shift Assay (EMSA)
Nuclear extracts were prepared from treated and untreated cells. The E2F DNA-binding activity was assessed using a double-stranded oligonucleotide probe containing a consensus E2F binding site, which was end-labeled with [γ-32P]ATP. The binding reaction was carried out by incubating the nuclear extract with the labeled probe in a binding buffer. The DNA-protein complexes were resolved on a non-denaturing polyacrylamide gel. The gel was dried and exposed to a phosphor screen, and the radioactive bands were visualized using a phosphorimager.[1][2]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the distinct signaling pathways of this compound and cisplatin and a typical experimental workflow for their evaluation.
Caption: this compound signaling pathway.
Caption: Cisplatin signaling pathway.
Caption: Antagonistic interaction of this compound and Cisplatin.
Caption: Experimental workflow.
References
- 1. A SMALL MOLECULE E2F INHIBITOR BLOCKS GROWTH IN A MELANOMA CULTURE MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A small-molecule E2F inhibitor blocks growth in a melanoma culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pro- and anti-apoptotic effects of p53 in cisplatin-treated human testicular cancer are cell context-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The relationship between cisplatin-induced apoptosis and p53, bcl-2 and bax expression in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of HLM006474: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This document provides essential guidance on the proper disposal procedures for HLM006474, a pan-E2F inhibitor used in cancer research. The following procedures are based on general best practices for combustible solid research chemicals. However, it is imperative to always consult the official Safety Data Sheet (SDS) provided by the manufacturer for the specific product in use before handling and disposal.
Essential Safety and Disposal Procedures
This compound is classified as a combustible solid, necessitating careful handling to prevent ignition and ensure the safety of laboratory personnel. Adherence to institutional and local regulations for hazardous waste disposal is mandatory.
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling this compound, all personnel must wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Waste Segregation: Unused or waste this compound should be collected in a designated, clearly labeled, and sealed container. This container must be separate from other waste streams, particularly incompatible materials such as strong oxidizing agents.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be considered contaminated and disposed of as chemical waste. These items should be collected in a separate, sealed container labeled "this compound Contaminated Waste."
-
Solutions: If this compound has been dissolved in a solvent (e.g., DMSO), the resulting solution must be treated as hazardous waste.[1] The waste container should be appropriately labeled with the full chemical names of both the compound and the solvent.
-
Storage of Waste: All waste containers holding this compound or contaminated materials should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.
-
Disposal Request: Once the waste containers are full or the experiment is complete, a hazardous waste pickup should be requested through the institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in regular trash.
-
Documentation: Maintain accurate records of the amount of this compound disposed of, in accordance with institutional and regulatory requirements.
Quantitative Data Summary for this compound
The following table summarizes key quantitative data for this compound, providing a quick reference for researchers.
| Property | Value | Source |
| Molecular Weight | 399.48 g/mol | [2][3] |
| IC50 (E2F4 DNA-binding) | 29.8 µM | [1][4][5] |
| IC50 (Lung Cancer Cell Lines) | 15.5 - 75.1 µM | [1] |
| Solubility in DMSO | 50 mg/mL | |
| Storage Temperature | -20°C |
Experimental Protocols
While specific experimental protocols for disposal are not cited in the search results, the general procedure for handling a solid chemical waste product as outlined above should be followed. For experimental use, this compound is often dissolved in DMSO.[1] For cell viability assays, a common protocol involves plating cells, adding various concentrations of the drug, incubating for a set period (e.g., 120 hours), and then assessing cell viability using a reagent like CellTiter-Blue.[5]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Again, the Safety Data Sheet (SDS) for the specific product is the definitive guide and must be consulted prior to any handling or disposal activities.
References
Personal protective equipment for handling HLM006474
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling the pan-E2F inhibitor, HLM006474. Adherence to these guidelines is crucial for ensuring the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Chemical and Physical Properties
| Property | Value |
| Synonyms | HLM-006474, HLM 006474 |
| Formula | C25H25N3O2 |
| Molecular Weight | 399.49 |
| CAS No. | 353519-63-8 |
Hazard Identification and Precautionary Measures
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] It is imperative to wash skin thoroughly after handling and to refrain from eating, drinking, or smoking when using this product.[1] Environmental release should be avoided, and any spillage should be collected.[1]
Personal Protective Equipment (PPE)
To ensure personal safety when handling this compound, the following personal protective equipment is mandatory:
| PPE Category | Specific Requirements |
| Eye Protection | Safety goggles with side-shields.[1] |
| Hand Protection | Protective gloves.[1] |
| Skin and Body Protection | Impervious clothing.[1] |
| Respiratory Protection | A suitable respirator should be used.[1] |
Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and the safety of the laboratory environment.
-
Handling: Avoid inhalation and contact with eyes and skin.[1] The formation of dust and aerosols should be prevented.[1] Work should be conducted in areas with appropriate exhaust ventilation.[1]
-
Storage: Keep the container tightly sealed in a cool, well-ventilated area.[1] Protect from direct sunlight and sources of ignition.[1] Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]
Emergency Procedures
In the event of exposure or spillage, the following first aid and emergency measures should be taken:
| Incident | First Aid / Emergency Response |
| Eye Contact | Remove contact lenses, locate an eye-wash station, and immediately flush eyes with large amounts of water. Ensure adequate flushing by separating eyelids with fingers. Promptly call a physician.[1] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical attention.[1] |
| Ingestion | If swallowed, call a POISON CENTER or doctor if you feel unwell. Rinse the mouth.[1] |
| Spillage | Use full personal protective equipment.[1] Avoid breathing vapors, mist, dust, or gas.[1] Ensure adequate ventilation and evacuate personnel to safe areas.[1] Prevent further leakage and keep the product away from drains or water courses.[1] Absorb solutions with a liquid-binding material like diatomite.[1] Decontaminate surfaces and equipment by scrubbing with alcohol.[1] |
Disposal Plan
Dispose of the contents and container to an approved waste disposal plant.[1] Avoid releasing the substance into the environment.[1]
Experimental Protocols
This compound is a pan-E2F inhibitor that blocks the DNA binding of E2F4.[2][3] In research settings, it has been shown to reduce cell proliferation and induce apoptosis.[2]
-
In Vitro Cell Viability Assay: For cell viability assessment, cells can be incubated with this compound for 120 hours.[3] Cell viability can be measured using a reagent like CellTiter-Blue.[3] IC50 values, the concentration of the drug required for a 50% reduction in cell growth, are determined using a sigmoidal equilibrium model regression.[3]
-
Stock Solution Preparation: To prepare a 10 mg/mL stock solution, dissolve the compound in fresh DMSO.[2] For a 1 mL working solution, 50 μL of the 10 mg/mL DMSO stock can be added to 400 μL of PEG300, mixed, followed by the addition of 50 μL of Tween80, and finally, 500 μL of ddH2O is added to reach the final volume.[2] This mixed solution should be used immediately.[2]
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
